Pranlukast-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H23N5O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i12D,13D,14D,15D |
InChI Key |
NBQKINXMPLXUET-YTAQVSDTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Pranlukast-d4 in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis. To facilitate robust pharmacokinetic and bioanalytical studies of Pranlukast, a stable isotope-labeled internal standard is essential. Pranlukast-d4, a deuterated analog of Pranlukast, serves this critical role. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Core Application: Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly by LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to calibration standards, quality control samples, and study samples before processing.[1] The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Pranlukast.[1]
Key Advantages of Using this compound as an Internal Standard:
-
Compensates for Variability: this compound helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1]
-
Similar Physicochemical Properties: Being structurally and chemically almost identical to Pranlukast, this compound exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response.[1] This co-elution is a crucial characteristic for an effective internal standard.[1]
-
Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantitative results are significantly enhanced.
Mechanism of Action of Pranlukast
Pranlukast is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) at the CysLT1 receptor in the human airway.[2] By blocking the binding of LTD4, Pranlukast inhibits the downstream effects of leukotriene activation, which include airway edema, smooth muscle contraction, and increased mucus secretion.[2] This mechanism underlies its therapeutic efficacy in asthma and allergic rhinitis.
Experimental Workflow for Pranlukast Quantification
The quantification of Pranlukast in biological matrices such as human plasma is typically achieved through a validated LC-MS/MS method. The following diagram illustrates a standard workflow incorporating this compound as the internal standard.
Data Presentation: LC-MS/MS Method Parameters
The following table summarizes typical parameters for a highly sensitive and selective LC-MS/MS method for the determination of Pranlukast in human plasma. While the original study used a different internal standard, these parameters are directly applicable to a method employing this compound.
| Parameter | Value | Reference |
| Sample Volume | 100 µL plasma | [3] |
| Internal Standard | SK&F 108566 (this compound is recommended) | [3] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL for Pranlukast | [3] |
| Calibration Curve Range | 10.0 to 2000 ng/mL for Pranlukast | [3] |
| Intra-assay Precision (%CV) | < 12% | [3] |
| Inter-assay Precision (%CV) | < 12% | [3] |
| Total Cycle Time | 5 min | [3] |
Experimental Protocols
Sample Preparation: On-line Solid-Phase Extraction (SPE)
A highly efficient method for sample clean-up involves on-line SPE.[3]
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., human plasma).
-
Internal Standard Addition: Add a known concentration of this compound solution to an aliquot of the supernatant.
-
Injection: Directly inject the sample into the on-line SPE system.
-
Extraction and Elution: The analytes (Pranlukast and this compound) are retained on the SPE cartridge while interferences are washed away. The retained analytes are then eluted and transferred to the analytical LC column.
Liquid Chromatography (LC)
-
Analytical Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol) is employed.[3]
-
Flow Rate: A suitable flow rate is maintained to achieve optimal separation.
-
Column Temperature: The column is typically maintained at a constant temperature to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: A turbo-ionspray interface operating in the negative ion mode is often used.[3]
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both Pranlukast and this compound.
-
Data Acquisition and Processing: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Pranlukast in the sample by interpolation from the calibration curve.
Conclusion
This compound is an indispensable tool in the research and development of Pranlukast. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic studies and other quantitative assessments. The methodologies outlined in this guide provide a robust framework for researchers and scientists working with this important therapeutic agent.
References
Pranlukast-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Pranlukast-d4 as an internal standard in the quantitative bioanalysis of Pranlukast. This document details the foundational principles of internal standards, the specific application of a deuterated analog like this compound, and the associated experimental protocols.
Introduction: The Crucial Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine) can introduce significant variability during sample preparation and analysis. Factors such as analyte loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all lead to inaccurate quantification.
To mitigate these variabilities, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. The fundamental principle is that the IS will experience the same analytical variations as the analyte. Therefore, by measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and reproducible results.
This compound: A Deuterated Internal Standard
This compound is a stable isotope-labeled (SIL) version of Pranlukast, where four hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass makes it distinguishable from Pranlukast by a mass spectrometer, while its chemical properties remain virtually identical. This makes this compound an excellent internal standard for the quantitative analysis of Pranlukast for several key reasons:
-
Co-elution: Pranlukast and this compound exhibit nearly identical chromatographic behavior, meaning they elute at the same time from the liquid chromatography column. This ensures that both compounds experience the same matrix effects at the same point in time.[1]
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of this compound is expected to be the same as that of Pranlukast. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Correction for Ionization Variability: In the mass spectrometer's ion source, fluctuations in ionization efficiency will affect both the analyte and the internal standard to a similar degree. The use of the response ratio effectively cancels out this variability.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for its ability to provide the most accurate and precise results.[2]
Mechanism of Action of Pranlukast (Analyte)
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[4] When these leukotrienes bind to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells, they trigger a cascade of events leading to:
-
Bronchoconstriction
-
Increased vascular permeability and airway edema
-
Mucus hypersecretion
-
Eosinophil recruitment and inflammation
Pranlukast competitively binds to the CysLT1 receptor, thereby blocking the binding of cysteinyl leukotrienes and inhibiting their pro-inflammatory effects.[3]
Signaling Pathway of Pranlukast's Pharmacological Action
The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling pathways, primarily through Gq/11 proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately contribute to the pathological responses seen in asthma and allergic rhinitis. Pranlukast, by blocking the initial receptor binding, prevents the initiation of this signaling cascade.
Experimental Protocol for the Quantification of Pranlukast using this compound
The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Pranlukast in human plasma, incorporating this compound as the internal standard. This protocol is based on established methodologies for similar analytes and follows FDA guidelines for bioanalytical method validation.[6][7]
Materials and Reagents
-
Pranlukast reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Pranlukast and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Pranlukast primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 200 µL of human plasma (blank, standard, QC, or unknown sample), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Protein Precipitation/Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pranlukast: m/z 482.2 -> 250.1this compound: m/z 486.2 -> 254.1 |
| Ion Source Temp. | 550°C |
Method Validation
The bioanalytical method should be validated according to FDA guidelines, assessing the following parameters:[7]
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity: A linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%Bias) at multiple QC levels (LOD, LQC, MQC, HQC).
-
Recovery: The efficiency of the extraction process, determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and IS, assessed by comparing the response in post-extraction spiked samples to that in neat solutions.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for a validated bioanalytical method for Pranlukast using a deuterated internal standard. The data presented here is representative of what would be expected from a robust and reliable assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression Model | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Pranlukast | 85 - 95% | 90 - 110% |
| This compound | 85 - 95% | 90 - 110% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the bioanalytical method using this compound as an internal standard.
Conclusion
This compound serves as an ideal internal standard for the quantitative determination of Pranlukast in biological matrices. Its mechanism of action as an internal standard relies on its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability in sample preparation and analysis. The use of a validated LC-MS/MS method with this compound ensures the generation of accurate, precise, and reliable pharmacokinetic and toxicokinetic data, which is essential for the successful development of pharmaceutical products. This technical guide provides a comprehensive overview of the principles, protocols, and performance characteristics associated with the use of this compound as an internal standard, offering valuable insights for researchers and scientists in the field of drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 5. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
An In-depth Technical Guide to the Synthesis and Characterization of Pranlukast-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pranlukast-d4, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Pranlukast in biological matrices.[1][2]
Chemical Identity and Properties
This compound is a stable isotope-labeled version of Pranlukast, with four deuterium atoms incorporated into the 4-(4-phenylbutoxy)benzamide moiety. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value | Reference |
| Formal Name | N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4 | [1] |
| CAS Number | 2713172-43-9 | [1] |
| Molecular Formula | C₂₇H₁₉D₄N₅O₄ | [1][3] |
| Molecular Weight | 485.53 g/mol | [3] |
| Purity (by HPLC) | ≥97.55% | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at 2-8°C for long-term storage | [3] |
Proposed Synthesis of this compound
The overall synthetic workflow can be visualized as follows:
Experimental Protocols (Proposed)
The following are proposed experimental protocols based on the synthesis of the non-deuterated analogue. These protocols should be optimized for the synthesis of the deuterated compound.
Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid-d4
The synthesis of this key deuterated intermediate can be adapted from known procedures for the non-deuterated compound.[4] The deuteration is introduced on the benzoic acid ring.
-
Preparation of 4-Hydroxybenzoic acid-d4: Commercially available phenol-d6 can be carboxylated using a Kolbe-Schmitt reaction to introduce the carboxylic acid group, yielding 4-hydroxybenzoic acid-d4.
-
Etherification: The resulting 4-hydroxybenzoic acid-d4 is then etherified with 1-bromo-4-phenylbutane in the presence of a base such as potassium carbonate in a suitable solvent like DMF.
Step 2: Formation of 4-(4-Phenylbutoxy)benzoyl-d4 chloride
The deuterated carboxylic acid is converted to its more reactive acyl chloride derivative.
-
A mixture of 4-(4-phenylbutoxy)benzoic acid-d4 and an excess of thionyl chloride or oxalyl chloride is heated under reflux.[5]
-
The excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 4-(4-phenylbutoxy)benzoyl-d4 chloride.
Step 3: Synthesis of this compound
The final step involves the coupling of the deuterated acyl chloride with the chromone amine.
-
8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is dissolved in a suitable solvent such as dichloromethane or DMF.
-
A base, for instance, pyridine or triethylamine, is added to the solution.
-
The solution of 4-(4-phenylbutoxy)benzoyl-d4 chloride is added dropwise to the mixture at a controlled temperature.
-
The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.
-
The product, this compound, is isolated and purified by standard techniques such as crystallization or column chromatography.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. While specific experimental data for this compound is not publicly available, the following techniques are standard for its characterization.
| Characterization Technique | Expected Observations |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (485.53 g/mol ). High-resolution mass spectrometry would confirm the elemental composition. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | The ¹H NMR spectrum would be expected to be similar to that of Pranlukast, but with the absence of signals corresponding to the four protons on the benzamide phenyl ring. The integration of the remaining proton signals would be consistent with the structure. |
| Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | The ¹³C NMR spectrum would show signals corresponding to all the carbon atoms in the molecule. The signals for the deuterated carbons on the benzamide ring would likely be broadened or show a different splitting pattern due to the deuterium coupling. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the chemical purity of the compound. A single major peak with a purity of ≥97% is typically expected for a reference standard.[3] |
Mechanism of Action and Signaling Pathway
Pranlukast, the non-deuterated parent compound, is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[6][7] By blocking this receptor, Pranlukast inhibits the pro-inflammatory effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis. The deuteration in this compound does not alter its mechanism of action but provides a tool for its accurate measurement.
The signaling pathway inhibited by Pranlukast is depicted below:
Conclusion
This compound is a critical analytical tool for the development and study of Pranlukast. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, and characterization methods. The provided experimental protocols, based on the synthesis of the non-deuterated compound, offer a solid foundation for its preparation in a research setting. The successful synthesis and thorough characterization of this compound are paramount for its reliable use as an internal standard in quantitative bioanalytical assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. clearsynth.com [clearsynth.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]
- 6. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide to Pranlukast-d4: Physical and Chemical Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical specifications of Pranlukast-d4. The information is intended to support research, development, and analytical activities involving this isotopically labeled compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical techniques.
Core Physical and Chemical Properties
This compound is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is primarily utilized as an internal standard for the quantification of Pranlukast in biological matrices using mass spectrometry-based assays. The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement.
| Property | Value | Reference |
| Chemical Name | N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4 | [2] |
| Synonyms | ONO-1078-d4 | [3] |
| CAS Number | 2713172-43-9 | [2][4] |
| Molecular Formula | C₂₇H₁₉D₄N₅O₄ | [2][4] |
| Molecular Weight | 485.53 g/mol | [3][4] |
| Physical State | Solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at 2-8°C for long-term storage. | [4] |
Experimental Protocols
Synthesis and Purification
A definitive, publicly available protocol for the synthesis of this compound is not detailed in the literature, as such standards are often prepared via proprietary custom synthesis. However, a logical synthetic route can be inferred from the known synthesis of Pranlukast. The deuterium atoms are typically introduced into one of the aromatic rings of a precursor molecule.
A plausible synthetic workflow for Pranlukast, adaptable for the deuterated analog, involves the following key steps:
-
Synthesis of Key Intermediates : The synthesis of Pranlukast typically involves the preparation of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride. For this compound, the deuterated version of 4-(4-phenylbutoxy)benzoic acid would be synthesized.
-
Amide Coupling : The two intermediates are then coupled to form the final Pranlukast molecule.
A general purification method for Pranlukast involves recrystallization.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as N,N-dimethylformamide.
-
Slowly add a less polar solvent, like ethanol, to induce crystallization.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under reduced pressure. This process can be repeated to achieve higher purity.[3]
Analytical Methodologies
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Pranlukast.
High-Performance Liquid Chromatography (HPLC) for Pranlukast Analysis:
A stability-indicating RP-HPLC method for Pranlukast has been developed, which can be adapted for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and ammonium acetate buffer (pH 5) at a 75:25 ratio |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pranlukast in Human Plasma:
A highly sensitive and selective LC/MS/MS method has been developed for the determination of Pranlukast and its metabolites in human plasma. This compound would serve as an ideal internal standard in this assay.
| Parameter | Condition |
| Sample Preparation | Online solid-phase extraction (SPE) |
| LC System | HPLC with a step gradient |
| Mobile Phase | 20 mM ammonium acetate-methanol system |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Negative ion turbo-ionspray |
| Detection | Selected Reaction Monitoring (SRM) |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL for Pranlukast |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For structural confirmation, NMR spectroscopy is employed.
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Spectrometer Frequency | Routine analysis is typically performed at proton frequencies between 300 and 500 MHz. |
| Reference Standard | Tetramethylsilane (TMS) |
Signaling Pathways and Mechanism of Action
Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[5][6] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[6][7] By blocking the CysLT1 receptor, Pranlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, airway edema, and mucus secretion.[5][6][8]
Pranlukast has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.
Cysteinyl Leukotriene Signaling Pathway
Caption: Cysteinyl Leukotriene signaling pathway and the inhibitory action of Pranlukast.
NF-κB Signaling Pathway Inhibition
References
- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. arborpharmchem.com [arborpharmchem.com]
An In-depth Technical Guide to Pranlukast-d4: Properties, Suppliers, and Analytical Applications
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Pranlukast-d4, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. This document details available suppliers, purity specifications, and key experimental protocols, and illustrates the compound's mechanism of action through a signaling pathway diagram.
Introduction to this compound
This compound is a stable isotope-labeled form of Pranlukast, where four hydrogen atoms have been replaced by deuterium. It is primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties, making it an ideal tool for precise quantification of Pranlukast in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].
Pranlukast itself is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor[1][3]. By blocking the action of leukotriene D4 (LTD4) at this receptor, Pranlukast mitigates key pathological processes in asthma, including airway edema, smooth muscle contraction, and mucus secretion[3].
Supplier and Purity Information for this compound
The following table summarizes the key information for several suppliers of this compound, including CAS number, molecular formula, molecular weight, and reported purity.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Cayman Chemical | 2713172-43-9 | C₂₇H₁₉D₄N₅O₄ | 485.5 | ≥99% deuterated forms (d₁-d₄)[1] |
| Clearsynth | 2713172-43-9 | C₂₇H₁₉D₄N₅O₄ | 485.53 | 97.55% (by HPLC)[4] |
| MedChemExpress | 2713172-43-9 | Not specified | Not specified | Certificate of Analysis available upon request[5] |
| Biosynth | 2713172-43-9 | Not specified | Not specified | Information available upon inquiry[6] |
| Simson Pharma | Not specified | C₂₇H₁₉D₄N₅O₄ | 485.54 | Available via custom synthesis; Certificate of Analysis provided[7] |
| Veeprho | Not specified | Not specified | Not specified | Information available upon request[2] |
Experimental Protocols
This section details a validated method for the determination of Pranlukast in human plasma, employing this compound as an internal standard to ensure accuracy and reproducibility[8].
Objective: To accurately quantify the concentration of Pranlukast and its metabolites in human plasma samples.
Methodology:
-
Sample Preparation and Extraction:
-
Human plasma samples (100 µL) are directly injected into an on-line solid-phase extraction (SPE) system.
-
This compound is used as the internal standard.
-
The on-line SPE system isolates the analytes from the plasma matrix, which helps in reducing sample preparation time and minimizing ion suppression effects[8].
-
-
Chromatographic Separation:
-
Following SPE, the analytes are transferred to a liquid chromatography (LC) system for separation.
-
A mobile phase consisting of a 20 mM ammonium acetate-methanol system is used with a step gradient to achieve efficient separation of Pranlukast and its metabolites[8].
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer (MS/MS) equipped with a turbo-ionspray interface.
-
Quantification is performed using negative ion selected reaction monitoring (SRM)[8].
-
The method is validated for a linear range of 10.0 to 2000 ng/mL for Pranlukast[8].
-
The lower limit of quantification (LLQ) for Pranlukast is 10.0 ng/mL[8].
-
Workflow for Pranlukast Quantification:
Workflow for the quantification of Pranlukast in human plasma.
Signaling Pathway of Pranlukast
Pranlukast exerts its therapeutic effects by acting as a selective antagonist at the CysLT1 receptor. The following diagram illustrates this mechanism of action.
Mechanism of Action of Pranlukast:
Mechanism of action of Pranlukast at the CysLT1 receptor.
In addition to its primary mechanism, Pranlukast has been shown to inhibit the nuclear translocation of NF-κB p65 induced by TNF-α, suggesting a broader anti-inflammatory role[1]. It also inhibits the oxygen-glucose deprivation-induced nuclear translocation of the CysLT1 receptor itself[9].
This guide provides a foundational understanding of this compound for research applications. For specific experimental setups, it is crucial to consult the certificates of analysis provided by the suppliers and relevant scientific literature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 2713172-43-9 | FP184048 | Biosynth [biosynth.com]
- 7. Pranlukast | CAS No- 103177-37-3 | Simson Pharma Limited [simsonpharma.com]
- 8. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Isotopic Labeling of Pranlukast for Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Pranlukast, a leukotriene receptor antagonist, for its application in bioanalytical studies. The use of isotopically labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), offering unparalleled accuracy and precision.[1][2][3] This document outlines a proposed synthetic pathway for deuterium-labeled Pranlukast (Pranlukast-d4), details a comprehensive bioanalytical method using this internal standard, and presents the rationale behind this advanced analytical approach.
Introduction to Isotopic Labeling in Bioanalysis
Stable isotope-labeled (SIL) internal standards are considered the most suitable for quantitative bioanalysis.[3] These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), exhibit chemical and physical properties nearly identical to the analyte of interest. When used in LC-MS/MS, a SIL internal standard co-elutes with the unlabeled analyte and compensates for variability in sample preparation, injection volume, matrix effects, and instrument response.[3] While structural analogs can be used, SIL internal standards, particularly those labeled with stable isotopes, provide superior accuracy and precision.[1][2]
Proposed Synthesis of Deuterium-Labeled Pranlukast (this compound)
The synthesis of Pranlukast generally involves the coupling of 8-amino-2-(1H-tetrazol-5-yl)chromen-4-one with a derivative of 4-(4-phenylbutoxy)benzoic acid.[4] A proposed route to introduce deuterium is to start with a deuterated precursor for the side chain, such as 1-bromo-4-phenylbutane-d4.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
2.2.1. Synthesis of 1-bromo-4-phenylbutane-d4
-
Synthesis of 4-chlorobutanol-d7: Tetrahydrofuran-d8 is reacted with concentrated hydrochloric acid to yield 4-chlorobutanol-d7.
-
Synthesis of 4-phenylbutanol-d6: 4-Chlorobutanol-d7 is reacted with benzene in the presence of aluminum trichloride (Friedel-Crafts alkylation) to produce 4-phenylbutanol-d6.
-
Synthesis of 1-bromo-4-phenylbutane-d4: 4-Phenylbutanol-d6 is treated with hydrobromic acid to yield 1-bromo-4-phenylbutane-d4. The deuteration on the aromatic ring is assumed to be lost during the Friedel-Crafts reaction.
2.2.2. Synthesis of this compound
-
Synthesis of Methyl 4-(4-phenylbutoxy-d4)benzoate: 1-Bromo-4-phenylbutane-d4 is reacted with methyl p-hydroxybenzoate in the presence of potassium carbonate in dimethylformamide (DMF).
-
Synthesis of 4-(4-phenylbutoxy-d4)benzoic acid: The resulting ester is hydrolyzed with sodium hydroxide to yield 4-(4-phenylbutoxy-d4)benzoic acid.
-
Coupling Reaction: 4-(4-Phenylbutoxy-d4)benzoic acid is activated with a suitable coupling agent (e.g., DCC/DMAP or HATU) and then reacted with 8-amino-2-(1H-tetrazol-5-yl)chromen-4-one to yield this compound.
-
Purification: The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
Bioanalysis of Pranlukast using a Deuterated Internal Standard
A sensitive and selective LC-MS/MS method is essential for the quantification of Pranlukast in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving reliable and reproducible results.
Bioanalytical Workflow
Caption: Bioanalytical workflow for Pranlukast quantification.
Experimental Protocol for Bioanalysis
3.2.1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, for cleaner extracts, employ solid-phase extraction (SPE).[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for molecules with acidic protons like the tetrazole group in Pranlukast.
-
MRM Transitions:
-
Pranlukast: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+4) -> Product ion (m/z+4 or another stable fragment)
-
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The data presented is based on a published method for Pranlukast that utilized a structural analog as an internal standard; similar or improved performance is expected with a deuterated internal standard.[5]
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity | r² ≥ 0.99 | 10.0 - 2000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, acceptable precision and accuracy | 10.0 ng/mL[5] |
| Intra- and Inter-Assay Precision | %CV ≤ 15% (≤ 20% at LLOQ) | < 12%[5] |
| Intra- and Inter-Assay Accuracy | %Bias within ±15% (±20% at LLOQ) | Within ±15% |
| Recovery | Consistent and reproducible | Expected to be consistent for both analyte and IS |
| Matrix Effect | Minimal and consistent | Significantly minimized with a co-eluting SIL IS |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable within acceptable limits | Pranlukast is stable under routine analysis conditions[5] |
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for Pranlukast in human plasma. The use of an isotopically labeled internal standard is anticipated to yield results with high precision and accuracy.
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Pranlukast | 10.0[5] | 10.0 - 2000[5] | < 12%[5] | < 12%[5] |
| Pranlukast Metabolites | 1.00[5] | 1.00 - 200[5] | < 12%[5] | < 12%[5] |
Conclusion
The use of an isotopically labeled internal standard, such as the proposed this compound, is highly recommended for the bioanalysis of Pranlukast. This approach provides the necessary accuracy, precision, and robustness to support pharmacokinetic and other clinical studies. The proposed synthetic route offers a feasible pathway to obtain the labeled compound, and the outlined bioanalytical method provides a solid framework for its implementation. While the initial investment in synthesizing a labeled standard may be higher, the long-term benefits of data quality and reliability are invaluable in the drug development process.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals [inis.iaea.org]
- 4. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
- 5. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranlukast-d4: A Technical Overview for Researchers
Pranlukast-d4 is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This technical guide provides an in-depth overview of the molecular properties of this compound, a detailed experimental protocol for its use as an internal standard, and a visualization of the biological pathway it modulates. This information is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular and Physical Properties
This compound is primarily utilized as an internal standard for the quantification of Pranlukast in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[1] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H19D4N5O4 |
| Molecular Weight | 485.53 g/mol [2][4] |
| CAS Number | 2713172-43-9[1][4][5] |
Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Receptor
Pranlukast functions by selectively binding to and inhibiting the CysLT1 receptor.[2][3][6] This action blocks the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators.[2][4] The signaling cascade initiated by cysteinyl leukotriene binding to the CysLT1 receptor leads to a range of physiological responses associated with inflammatory conditions such as asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, and mucus secretion.[2][4][6] By antagonizing this receptor, Pranlukast effectively mitigates these inflammatory effects.
Experimental Protocol: Quantification of Pranlukast using this compound as an Internal Standard by LC-MS/MS
The following is a representative experimental protocol for the quantification of Pranlukast in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
-
Injection Volume: A small volume of the prepared sample supernatant is injected into the LC system.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on which provides better sensitivity for Pranlukast and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Pranlukast and this compound are monitored. For example:
-
Pranlukast: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Data Analysis: The peak area ratio of Pranlukast to this compound is calculated and used to determine the concentration of Pranlukast in the plasma samples by comparing it to a standard curve.
References
A Comparative Analysis of the Stability of Pranlukast and Pranlukast-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of Pranlukast, a cysteinyl leukotriene receptor antagonist, and its deuterated analog, Pranlukast-d4. While detailed experimental stability data for Pranlukast is available, demonstrating its degradation profile under various stress conditions, corresponding data for this compound is not publicly available. This guide summarizes the known stability of Pranlukast based on forced degradation studies and provides a theoretical framework for understanding the potential stability advantages of this compound, rooted in the principles of the kinetic isotope effect. This document is intended to inform researchers and drug development professionals on the stability characteristics of these compounds, aiding in formulation development, storage, and handling.
Introduction
Pranlukast is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, which plays a crucial role in the pathophysiology of asthma and other inflammatory conditions.[1][2][3] By blocking the action of leukotrienes, Pranlukast helps to prevent airway edema, smooth muscle contraction, and mucus secretion.[1][3] Deuterated drugs, such as this compound, are analogues in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and a more favorable pharmacokinetic profile due to the kinetic isotope effect.[][5][6][7] This guide will explore the known stability of Pranlukast and extrapolate the potential stability profile of this compound.
Pranlukast: A Review of Chemical Stability
Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9] Pranlukast hydrate has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Forced Degradation Studies on Pranlukast Hydrate [8][10]
| Stress Condition | Reagents and Duration | Observed Degradation (%) | Stability Profile |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 6 hours | Not specified | Stable |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | 15.68 | Labile |
| Oxidative | 30% H₂O₂ at room temperature for 24 hours | 10.52 | Labile |
| Photolytic | UV light (254 nm) for 24 hours | 7.21 | Labile |
| Thermal | 105°C for 24 hours | Not specified | Stable |
Degradation Pathways
Under alkaline and oxidative stress, Pranlukast undergoes significant degradation. The primary degradation products identified suggest that the chromone ring and the amide linkage are the most susceptible sites for chemical transformation. In photolytic conditions, degradation is also observed, indicating sensitivity to light exposure.
This compound: A Theoretical Stability Assessment
While specific forced degradation data for this compound is not available in the public domain, a product information sheet indicates that it is stable for at least four years when stored at -20°C. A deeper understanding of its stability can be inferred from the principles of isotopic substitution.
The Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1][11][12] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6][11] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present.[12][13]
Implications for this compound Stability
Given that the degradation of Pranlukast involves the cleavage of C-H bonds, particularly in the chromone and benzamide rings, it is plausible that this compound would exhibit enhanced stability under the same stress conditions. The deuteration of the benzamide ring in this compound could sterically and electronically shield the molecule from nucleophilic attack in alkaline hydrolysis and from radical-mediated degradation under oxidative and photolytic stress. This enhanced stability could translate to a longer shelf-life and reduced formation of degradation products.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability assessment of Pranlukast.
Forced Degradation Study Protocol
A stock solution of Pranlukast hydrate (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: The stock solution is mixed with 0.1 M HCl and heated at 80°C for 6 hours.
-
Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and heated at 80°C for 30 minutes.
-
Oxidative Degradation: The stock solution is mixed with 30% hydrogen peroxide and kept at room temperature for 24 hours.
-
Photolytic Degradation: The stock solution is exposed to UV light (254 nm) for 24 hours in a photostability chamber.
-
Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 24 hours.
Following exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate Pranlukast from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 258 nm
-
Injection Volume: 20 µL
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Signaling Pathway of Pranlukast
Pranlukast acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). This action blocks the downstream signaling cascade initiated by leukotrienes, which are potent inflammatory mediators.
Caption: Pranlukast blocks the CysLT1 receptor, inhibiting the inflammatory cascade.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the typical workflow for conducting forced degradation studies to assess the stability of a drug substance.
Caption: Workflow for assessing drug stability under various stress conditions.
Conclusion
Pranlukast is a well-characterized molecule that exhibits lability under alkaline, oxidative, and photolytic conditions. While direct comparative stability data for this compound is lacking, the principles of the kinetic isotope effect strongly suggest that the deuterated analog would possess enhanced stability due to the greater strength of the C-D bond. This theoretical advantage could lead to a more robust drug substance with a longer shelf-life and a more favorable impurity profile. Further experimental studies are warranted to confirm the stability profile of this compound and to fully elucidate the benefits of deuteration for this important class of therapeutic agents.
References
- 1. Portico [access.portico.org]
- 2. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired degradation of leukotrienes in patients with peroxisome deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the LC-MS/MS Analysis of Pranlukast using Pranlukast-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Pranlukast in biological matrices, such as human plasma, using Pranlukast-d4 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pranlukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist used in the treatment of asthma.[1][2] Accurate and reliable quantification of Pranlukast is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations during sample processing and analysis.[3]
Introduction to Pranlukast and this compound
Pranlukast selectively antagonizes the action of leukotriene D4 (LTD4) at the CysLT1 receptor, which is involved in the pathophysiology of asthma by causing airway edema, smooth muscle contraction, and mucus secretion.[2][4] this compound is a deuterated form of Pranlukast, intended for use as an internal standard for the quantification of Pranlukast by GC- or LC-MS.[1][5] Its physical and chemical properties are nearly identical to Pranlukast, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
This compound Chemical Information:
-
Formal Name: N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4
-
CAS Number: 2713172-43-9
-
Molecular Formula: C₂₇H₁₉D₄N₅O₄
-
Formula Weight: 485.5[1]
Experimental Protocols
This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring accurate quantification.[6][7][8] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
2.1.1. Protein Precipitation (PPT) Protocol
PPT is a rapid and straightforward method suitable for high-throughput analysis.[7]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2.1.2. Solid-Phase Extraction (SPE) Protocol
SPE provides a cleaner extract compared to PPT, potentially reducing matrix effects and improving sensitivity.[9]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Spike 200 µL of the plasma sample with 10 µL of the this compound internal standard working solution.
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation of Pranlukast.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
2.2.1. Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate (pH 4.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution (e.g., 20:80 A:B)[10] |
| Flow Rate | 0.4 - 0.8 mL/min[10] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
2.2.2. Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Pranlukast MRM | To be optimized, example: m/z 482.2 → [product ion] |
| This compound MRM | To be optimized, example: m/z 486.2 → [product ion] |
| Ion Source Temp. | e.g., 500°C |
| IonSpray Voltage | e.g., 5500 V |
| Curtain Gas | e.g., 30 psi |
| Collision Gas | Nitrogen |
Note: Specific MRM transitions for Pranlukast and this compound need to be determined by infusing the individual compounds into the mass spectrometer. For similar compounds like Montelukast, positive ion mode has been successfully used with transitions such as m/z 586.2 → 568.2.[10]
Data Presentation and Expected Performance
The following tables summarize typical quantitative performance parameters observed in published LC-MS/MS methods for Pranlukast and the structurally similar compound Montelukast. These serve as a benchmark for method validation.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Pranlukast | Human Plasma | 10.0 - 2000 | 10.0 | [11] |
| Montelukast | Human Plasma | 1.0 - 800.0 | 1.0 | [10] |
| Montelukast | Human Plasma | 5.01 - 599.91 | 5.01 | [12] |
| Montelukast | Human Plasma | 2.5 - 600 | 2.5 | [13] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Pranlukast | Human Plasma | < 12 | < 12 | Not specified | [11] |
| Montelukast | Human Plasma | 1.91 - 7.10 | 3.42 - 4.41 | 98.14 - 99.27 | [10] |
| Montelukast | Human Plasma | ≤ 13.25 | ≤ 11.29 | 88.4 - 100.6 | [14] |
| Montelukast | Human Plasma | 4.18 - 10.65 | Not specified | 98.43 (at LLOQ) | [13] |
Signaling Pathways and Logical Relationships
The analytical workflow follows a logical progression from sample receipt to final data analysis.
Caption: Logical flow of the bioanalytical process.
Conclusion
The described methodologies provide a robust framework for the quantitative analysis of Pranlukast in biological matrices using this compound as an internal standard. The combination of efficient sample preparation and sensitive LC-MS/MS detection allows for accurate and reliable measurements essential for pharmaceutical research and development. Method validation should be performed according to regulatory guidelines to ensure data quality.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gcms.cz [gcms.cz]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijstr.org [ijstr.org]
- 10. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. A Simple and Efficient Method to Determine Montelukast in Rat Plasma Using Liquid-Liquid Extraction and Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Quantitative Determination of Pranlukast in Human Plasma using Pranlukast-d4 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Pranlukast in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, Pranlukast-d4, is utilized as an internal standard to ensure high accuracy and precision. The method employs a straightforward protein precipitation extraction procedure, offering a robust and efficient workflow for pharmacokinetic studies and clinical drug monitoring. This document outlines the experimental procedures, instrument parameters, and summarizes the validation data. Additionally, a diagram of the experimental workflow and the relevant signaling pathway of Pranlukast are provided to facilitate a comprehensive understanding of the methodology and the drug's mechanism of action.
Introduction
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in the pathophysiology of asthma and other inflammatory conditions.[1][2][3] By blocking the action of cysteinyl leukotrienes, Pranlukast helps to reduce airway inflammation, bronchoconstriction, and mucus production.[4] Accurate quantification of Pranlukast in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring.
This application note describes a validated LC-MS/MS method for the determination of Pranlukast in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability during sample preparation and analysis, leading to reliable and reproducible results. The described method is highly sensitive and specific, making it suitable for a wide range of research and clinical applications.
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of Pranlukast in human plasma. The data is compiled from various sources and represents typical validation parameters for such an assay.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15%[5] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
Experimental Protocols
Materials and Reagents
-
Pranlukast reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Pranlukast and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pranlukast stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6][7][8][9][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. A typical starting condition could be 90% A, ramping to 10% A over a few minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pranlukast: To be determined empirically by the user. A common approach is to infuse a standard solution and identify the precursor ion ([M+H]⁺) and the most abundant product ions.
-
This compound: To be determined empirically by the user, expecting a +4 Da shift from the Pranlukast transitions.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Pranlukast.
Signaling Pathway of Pranlukast
Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.
References
- 1. ClinPGx [clinpgx.org]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 5. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pranlukast-d4 in Plasma Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of plasma samples for the quantification of Pranlukast, using Pranlukast-d4 as an internal standard. The described method is optimized for bioanalytical studies and is suitable for pharmacokinetic and drug metabolism research.
Introduction
Pranlukast is a selective cysteinyl leukotriene receptor antagonist used in the management of bronchial asthma. Accurate quantification of Pranlukast in plasma is crucial for pharmacokinetic studies, which inform dosing regimens and assess drug exposure. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
This protocol details a protein precipitation method, a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.
Signaling Pathway of Pranlukast
Pranlukast exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor. This action inhibits the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus production in the airways.
Caption: Pranlukast blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor.
Experimental Protocol: Protein Precipitation
This protocol describes the preparation of plasma samples for the analysis of Pranlukast using this compound as an internal standard.
Materials:
-
Human plasma (K2-EDTA)
-
Pranlukast reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Pranlukast in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in 50:50 (v/v) methanol:water.
-
Prepare an IS working solution of 100 ng/mL by diluting the IS stock solution in acetonitrile.
-
-
Sample Preparation Workflow:
Caption: A typical protein precipitation workflow for plasma sample preparation.
-
Detailed Steps:
-
Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma samples.
-
Vortex the samples for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Quantitative Data
The following tables summarize the typical performance characteristics of a bioanalytical method for Pranlukast in human plasma using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 1500 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Pranlukast | 85 - 95 | 90 - 110 |
| This compound | 87 - 97 | 92 - 108 |
Recovery is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples. Matrix effect is assessed by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
LC-MS/MS Conditions (Example)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pranlukast: Q1/Q3 (e.g., 483.2 -> 278.1)
-
This compound: Q1/Q3 (e.g., 487.2 -> 282.1)
-
Conclusion
The protein precipitation protocol described, coupled with the use of this compound as an internal standard, provides a robust and reliable method for the quantification of Pranlukast in human plasma. This method is suitable for high-throughput analysis in a drug development setting, offering excellent precision, accuracy, and recovery. The provided performance data serves as a benchmark for method validation and implementation.
Application Note: High-Throughput Analysis of Pranlukast in Human Plasma Using a Validated HPLC-MS/MS Method with Pranlukast-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Pranlukast in human plasma. The method utilizes Pranlukast-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Pranlukast.
Introduction
Pranlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), used in the treatment of bronchial asthma and allergic rhinitis.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[3][4] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[5] This note provides a detailed protocol for a validated HPLC-MS/MS method for the determination of Pranlukast in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Pranlukast reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized HPLC and MS/MS parameters is provided in the table below.
| Parameter | Condition |
| HPLC | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pranlukast: m/z 483.2 → 261.1; this compound: m/z 487.2 → 265.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 550 °C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pranlukast and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pranlukast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for HPLC-MS/MS analysis.
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 10.2% |
| Accuracy (%Bias) | Within ± 15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | > 85% for both analyte and internal standard |
Results and Discussion
The developed HPLC-MS/MS method provides a sensitive and reliable means for the quantification of Pranlukast in human plasma. The use of this compound as an internal standard effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision. The simple protein precipitation protocol allows for a fast sample turnaround time, making the method suitable for high-throughput analysis in clinical and research settings.
Visualizations
Caption: Experimental workflow for the quantification of Pranlukast in human plasma.
Caption: Logic of using a deuterated internal standard for quantification.
References
Application Notes: Pranlukast-d4 for In Vitro Research
Introduction
Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] It functions by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby blocking the downstream signaling pathways that lead to airway edema, smooth muscle contraction, and mucus secretion.[2][3] These effects make Pranlukast an effective therapeutic agent for managing asthma and allergic rhinitis.[1]
Pranlukast-d4 is a deuterated form of Pranlukast. In biological systems, the substitution of hydrogen with deuterium atoms typically has a minimal impact on the compound's biological activity and mechanism of action. Therefore, the effective concentrations and protocols established for Pranlukast in functional in vitro assays are directly applicable to this compound. The primary application of this compound is as an internal standard for the accurate quantification of Pranlukast in biological samples using mass spectrometry (GC-MS or LC-MS), owing to the mass shift introduced by the deuterium atoms.[4]
These notes provide key data and detailed protocols for utilizing Pranlukast (and by extension, this compound) in common in vitro assays to study CysLT1 receptor antagonism.
Data Presentation: In Vitro Activity of Pranlukast
The following tables summarize the quantitative data for Pranlukast in various in vitro assays. These concentrations serve as a guide for designing experiments with this compound.
Table 1: Receptor Binding Affinity of Pranlukast
| Target/Ligand | Assay Type | Preparation | Value | Citation |
| CysLT1 Receptor / [³H]LTD₄ | Radioligand Binding | Lung Membranes | Kᵢ = 0.99 ± 0.19 nM | [5] |
| CysLT1 Receptor / [³H]LTE₄ | Radioligand Binding | Lung Membranes | Kᵢ = 0.63 ± 0.11 nM | [5] |
| CysLT1 Receptor / [³H]LTC₄ | Radioligand Binding | Lung Membranes | Kᵢ = 5640 ± 680 nM | [5] |
| CysLT1 Receptor | Radioligand Binding | Not Specified | IC₅₀ = 4.3 - 7.2 nM | [4] |
| CysLT2 Receptor | Radioligand Binding | Human Receptor | IC₅₀ = 3,620 nM | [4] |
Table 2: Effective Concentrations of Pranlukast in Functional In Vitro Assays
| Assay | Cell/Tissue Type | Effect Measured | Value | Citation |
| Mucus Secretion | Isolated Guinea Pig Trachea | Inhibition of LTD₄-induced secretion | IC₅₀ = 0.3 µM | [4][6] |
| NF-κB Activation | U937 and Jurkat Cells | Inhibition of TNF-α-induced p65 nuclear localization | 10 - 100 µM | [4] |
| NF-κB Activation | Differentiated U-937 Cells | Inhibition of NF-κB activation | ~40% inhibition | [7][8] |
| NF-κB Activation | Jurkat Cells | Inhibition of NF-κB activation | ~30% inhibition | [7][8] |
| IL-6 Production | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced production | ~65% inhibition | [7][8] |
| CysLT1 Receptor Translocation | Endothelial Cells | Inhibition of OGD-induced nuclear translocation | 10 µM | [5] |
Signaling Pathway and Experimental Workflows
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway
Pranlukast acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR). Its binding prevents the activation of downstream signaling cascades typically initiated by leukotrienes like LTD4.
References
- 1. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 2. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pranlukast | Leukotriene Receptor | LTR | IL Receptor | TargetMol [targetmol.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Pranlukast-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pranlukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist used in the treatment of bronchial asthma. Accurate quantification of Pranlukast in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Pranlukast-d4 is a deuterated form of Pranlukast, commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. This application note provides a detailed protocol for the detection and quantification of Pranlukast and this compound in human plasma.
Mechanism of Action
Pranlukast selectively antagonizes the action of leukotriene D4 (LTD4) at the CysLT1 receptor in the airways.[1] This prevents airway edema, smooth muscle contraction, and mucus secretion, which are key pathological features of asthma.[1] The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway.
Signaling Pathway
Caption: Cysteinyl Leukotriene Signaling Pathway and Pranlukast Inhibition.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Pranlukast and this compound from human plasma.
Materials:
-
Human plasma samples
-
Pranlukast and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 10 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.51 | 90 | 10 |
| 5.00 | 90 | 10 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Settings:
For quantitative analysis, negative ion mode is recommended for Pranlukast and its metabolites.[2] However, positive ion mode can also be used. The following tables provide the recommended mass spectrometry settings.
Table 2: Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Pranlukast | This compound |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 480.2 | m/z 484.2 |
| Product Ion (Q3) | To be determined empirically* | To be determined empirically** |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
| Collision Cell Exit Potential (CXP) | To be optimized | To be optimized |
*Note on Product Ion Determination: The product ion for Pranlukast in negative mode should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan on the precursor ion m/z 480.2.
**Note on Internal Standard Product Ion Determination: The fragmentation pattern of this compound is expected to be similar to that of Pranlukast. The product ion for this compound should be determined empirically and is expected to have a +4 Da mass shift from the corresponding Pranlukast fragment.
Table 3: Mass Spectrometry Parameters (Positive Ion Mode - for confirmation)
| Parameter | Pranlukast | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 482.2 | m/z 486.2 |
| Product Ion (Q3) | m/z 454.1, 228.1 | To be determined empirically** |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
| Collision Cell Exit Potential (CXP) | To be optimized | To be optimized |
Experimental Workflow
Caption: LC-MS/MS Workflow for this compound Quantification.
Data Presentation
Table 4: Summary of Quantitative Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Pranlukast | ESI Negative | 480.2 | To be determined |
| This compound | ESI Negative | 484.2 | To be determined |
| Pranlukast | ESI Positive | 482.2 | 454.1, 228.1 |
| This compound | ESI Positive | 486.2 | To be determined |
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of Pranlukast using this compound as an internal standard by LC-MS/MS. The provided experimental procedures for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar compounds and offer a robust starting point for method development and validation. The included diagrams for the signaling pathway and experimental workflow serve to clarify the underlying principles and procedural steps for researchers in the field of drug development and analysis.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Determination of Pranlukast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast is a selective and orally active cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma. Accurate and reliable quantification of Pranlukast in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of Pranlukast in human plasma using two common bioanalytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the described bioanalytical methods for Pranlukast, providing a basis for method selection and comparison.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result | Citation |
| Biological Matrix | Human Plasma | [1] |
| Linearity Range | 10.0 - 2000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | [1] |
| Intra-assay Precision (%CV) | < 12% | [1] |
| Inter-assay Precision (%CV) | < 12% | [1] |
| Internal Standard (IS) | SK&F 108566 | [1] |
Table 2: HPLC-UV Method Validation Parameters
| Parameter | Result | Citation |
| Biological Matrix | Laboratory Mixture (Adaptable to Plasma) | [2] |
| Linearity Range | 100 - 800 ng/mL | [2] |
| Accuracy (% Recovery) | 99.41 - 99.72% | [2] |
| Precision (%RSD) | < 2% | [2] |
| Limit of Detection (LOD) | 9.87 ng/mL | [2] |
| Limit of Quantification (LOQ) | 29.91 ng/mL | [2] |
Experimental Protocols
Protocol 1: Pranlukast Determination by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of Pranlukast in human plasma using LC-MS/MS with on-line solid-phase extraction (SPE).
1. Materials and Reagents
-
Pranlukast reference standard
-
Internal Standard (IS): SK&F 108566 or a stable isotope-labeled Pranlukast
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water, purified (e.g., Milli-Q)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
Liquid Chromatography system capable of gradient elution
-
Tandem Mass Spectrometer with a turbo-ionspray interface
-
On-line Solid-Phase Extraction (SPE) system (e.g., PROSPEKT)
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Conditions | |
| Analytical Column | C18 column (specific dimensions to be optimized) |
| Mobile Phase | A: 20 mM Ammonium acetate in waterB: Methanol |
| Gradient | Step gradient (to be optimized for separation) |
| Flow Rate | To be optimized |
| Injection Volume | 100 µL of plasma |
| MS/MS Conditions | |
| Ionization Mode | Negative Ion Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | To be determined by infusion of Pranlukast standard(Theoretical [M-H]⁻: m/z 482.2) |
| Product Ion (Q3) | To be determined by infusion of Pranlukast standard |
| Internal Standard Transitions | To be determined by infusion of IS standard |
| Collision Gas | Argon |
| Dwell Time | To be optimized |
Note on MS/MS Parameter Optimization: The specific precursor and product ion transitions (m/z) for Pranlukast and the internal standard must be determined empirically by infusing a standard solution of each compound into the mass spectrometer. This is a critical step in method development to ensure optimal sensitivity and selectivity.
4. Sample Preparation (On-line SPE) The use of an on-line SPE system automates the sample clean-up process.[1]
-
Human plasma samples are placed in the autosampler.
-
A 100 µL aliquot of plasma is directly injected onto the SPE cartridge.
-
The SPE cartridge is washed to remove interfering substances.
-
The retained analytes (Pranlukast and IS) are then eluted from the SPE cartridge and transferred to the analytical column by a column-switching valve.
5. Calibration and Quality Control Samples
-
Prepare a stock solution of Pranlukast and the IS in methanol.
-
Serially dilute the Pranlukast stock solution with blank human plasma to prepare calibration standards (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
Protocol 2: Pranlukast Determination by HPLC-UV
This protocol provides a method for the quantification of Pranlukast using HPLC with UV detection. The sample preparation part is adapted for plasma samples based on common extraction techniques.
1. Materials and Reagents
-
Pranlukast reference standard
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (ACS grade)
-
Water, purified (e.g., Milli-Q)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard (e.g., a structurally similar and commercially available compound)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Chromatographic Conditions [2][3]
| Parameter | Condition |
| Analytical Column | Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Glacial acetic acid in water (85:15 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 262 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
4. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a known amount of internal standard.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
5. Calibration and Quality Control Samples
-
Prepare stock solutions of Pranlukast and the IS in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with the Pranlukast stock solution to create calibration standards (e.g., 100, 200, 400, 600, 800 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.
Visualizations
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Caption: LC-MS/MS workflow with on-line SPE.
Caption: HPLC-UV workflow with protein precipitation.
References
- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pranlukast-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), used in the treatment of bronchial asthma and allergic rhinitis.[1] Understanding its metabolic fate is crucial for drug development, and the use of a stable isotope-labeled internal standard, such as Pranlukast-d4, is essential for accurate quantification in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for the use of this compound in such studies.
This compound is intended for use as an internal standard for the quantification of pranlukast by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Formal Name | N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4 |
| Molecular Formula | C₂₇H₁₉D₄N₅O₄ |
| Formula Weight | 485.5 |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solid |
Metabolic Pathway of Pranlukast
Pranlukast undergoes hepatic metabolism.[3] The primary enzyme responsible for its metabolism is Cytochrome P450 (CYP) 3A4.[4] While CYP3A4 is the major isoform involved, CYP2C8 and/or CYP2C9 also contribute to its metabolism to a lesser extent.[4] In addition to oxidation by CYP enzymes, Pranlukast can also undergo glucuronidation, a common phase II metabolic reaction. The metabolic pathway involves the formation of oxidative metabolites.[5]
Below is a diagram illustrating the metabolic pathway of Pranlukast.
Bioanalytical Method Using this compound
The quantification of Pranlukast in biological matrices like human plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for such assays as it corrects for matrix effects and variability in sample processing and instrument response.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and rapid method for sample preparation in bioanalysis.
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or calibrator/quality control sample).
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Pranlukast. The parameters for this compound are inferred based on its structure and common practice for deuterated internal standards.
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pranlukast) | m/z 482.2 → 241.1 (Example, requires experimental confirmation) |
| MRM Transition (this compound) | m/z 486.2 → 241.1 (Example, requires experimental confirmation) |
| Collision Energy | To be optimized for the specific instrument. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions provided are examples and should be optimized for the specific mass spectrometer being used.
Method Validation Parameters
A highly sensitive and selective LC-MS/MS method was developed for the determination of Pranlukast and its metabolites in human plasma.[5] The validation parameters from this study are summarized below.
| Parameter | Value |
| Linear Range (Pranlukast) | 10.0 to 2000 ng/mL |
| Linear Range (Metabolites) | 1.00 to 200 ng/mL |
| Lower Limit of Quantification (LLQ) (Pranlukast) | 10.0 ng/mL |
| Lower Limit of Quantification (LLQ) (Metabolites) | 1.00 ng/mL |
| Intra- and Inter-assay Precision | < 12% |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Pranlukast using this compound as an internal standard.
Application in Pharmacokinetic Studies
This compound is an invaluable tool in pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of Pranlukast. Several studies have characterized the pharmacokinetics of Pranlukast in healthy volunteers and specific populations.
Summary of Pranlukast Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Pranlukast obtained from studies in healthy volunteers. Although these studies did not explicitly state the use of this compound, the data is representative of Pranlukast's pharmacokinetic profile.
| Parameter | Value | Study Population |
| Tmax (Time to Peak Concentration) | 2 - 6 hours | Healthy Volunteers |
| Mean Elimination Half-life (t½) | 3 - 9 hours (after repeated doses) | Healthy Volunteers |
| Protein Binding | ~99% | |
| Cmax (Peak Plasma Concentration) | Increases with dose (diminished above 450 mg) | Healthy Volunteers |
| AUC (Area Under the Curve) | Increases with dose (diminished above 450 mg) | Healthy Volunteers |
Data compiled from multiple sources.[5]
Maximal drug concentrations of pranlukast are generally observed between 2 and 6 hours after dosing.[5] The mean plasma elimination half-life of oral pranlukast ranges from 3–9 hours after repeated doses.[5] Studies have shown that with repeated dosing, the mean AUC was generally higher (up to 1.6-fold).[5]
Conclusion
This compound serves as a critical tool for the accurate and precise quantification of Pranlukast in biological samples for drug metabolism and pharmacokinetic studies. The provided protocols and data offer a comprehensive guide for researchers in the field of drug development. The use of a stable isotope-labeled internal standard like this compound in conjunction with a validated LC-MS/MS method ensures high-quality data for regulatory submissions and a thorough understanding of the drug's behavior in the body.
References
- 1. Metabolite Dysregulation by Pranlukast in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism and inhibitory effects of pranlukast in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction (SPE) Protocol for the Quantification of Pranlukast and its Deuterated Internal Standard (Pranlukast-d4) in Human Plasma
Application Note
This application note provides a detailed protocol for the extraction of Pranlukast and its stable isotope-labeled internal standard, Pranlukast-d4, from human plasma using solid phase extraction (SPE). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for bioanalytical studies. The protocol is designed to deliver clean extracts, minimize ion suppression in mass spectrometry, and ensure high, reproducible recoveries, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Pranlukast is a selective and competitive antagonist of the cysteinyl leukotriene receptor (CysLT1), used in the treatment of bronchial asthma.[1][2][3] Accurate quantification of Pranlukast in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Due to its low aqueous solubility, an efficient sample preparation method is necessary to isolate the analyte from complex biological matrices like plasma.[4][5][6][7]
Solid phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[8][9] This protocol utilizes a reversed-phase SPE mechanism, leveraging the hydrophobic nature of Pranlukast for retention on a polymeric sorbent. The use of a deuterated internal standard, this compound, is critical for accurate quantification in LC-MS/MS analysis as it compensates for variability during the extraction process and potential matrix effects.[10][11]
Physicochemical Properties of Pranlukast
A summary of the relevant physicochemical properties of Pranlukast that inform the SPE method development is presented below.
| Property | Value | Implication for SPE |
| Molecular Weight | 481.5 g/mol [1] | Affects diffusion and interaction with the sorbent. |
| pKa | ~5 (tetrazole group)[4] | The charge state of the molecule can be manipulated by adjusting the sample pH to enhance retention or elution. At a pH below 5, the tetrazole group will be protonated and the molecule will be neutral, favoring reversed-phase retention. |
| Water Solubility | Insoluble[2][4] | Requires an effective extraction method from aqueous matrices like plasma. |
| Organic Solvent Solubility | Soluble in DMSO[2] | Provides options for reconstitution solvents. |
Experimental Protocol
This section details the materials required and the step-by-step procedure for the solid phase extraction of Pranlukast and this compound from human plasma.
Materials and Reagents
-
Pranlukast and this compound analytical standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Reversed-phase SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Solutions Preparation
-
Internal Standard Spiking Solution: Prepare a 1 µg/mL solution of this compound in 50:50 (v/v) methanol:water.
-
Sample Pre-treatment Solution: 2% (v/v) formic acid in water.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Water.
-
Wash Solution 1: 5% (v/v) methanol in water.
-
Wash Solution 2: 25 mM Ammonium acetate in water.
-
Elution Solvent: 2% (v/v) ammonium hydroxide in methanol.
-
Reconstitution Solvent: 50:50 (v/v) acetonitrile:water.
SPE Workflow Diagram
References
- 1. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. EP1283725B1 - Solid dispersion system of pranlukast with improved dissolution, and the preparing method thereof - Google Patents [patents.google.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pranlukast-d4 Signal in Mass Spectrometry
Welcome to the technical support center for the optimization of Pranlukast-d4 signal in mass spectrometry. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analyses.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in mass spectrometry?
A1: Deuterated internal standards (IS) are widely used in quantitative LC-MS analysis to improve data accuracy and reproducibility.[1] Since deuterated standards like this compound are chemically almost identical to the analyte (Pranlukast), they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[2][3] This allows them to effectively compensate for variations in sample preparation, instrument response, and matrix effects such as ion suppression or enhancement.[2][4]
Q2: What are the common causes of a low or unstable this compound signal?
A2: A low or unstable signal for this compound can stem from several factors:
-
Improper Sample Preparation: Inefficient extraction, sample loss, or contamination can lead to a low concentration of the internal standard reaching the detector.[5]
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and suppress its ionization, leading to a reduced signal.[6][7][8]
-
Incorrect Instrument Parameters: Suboptimal settings for the ion source (e.g., voltage, temperature, gas flow) or mass analyzer can result in poor ionization efficiency or ion transmission.[5][9]
-
Analyte-IS Interaction: In some cases, high concentrations of the analyte (Pranlukast) can suppress the signal of the co-eluting deuterated internal standard.[4]
-
IS Stability and Purity: Degradation of the this compound stock solution or issues with its purity can lead to inconsistent results.
Q3: How can I determine if matrix effects are impacting my this compound signal?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7][10] A standard method to assess this is the post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into the extract of a blank biological sample. A significant difference in signal intensity indicates the presence of matrix effects.[7] Monitoring the internal standard response across a batch of samples is also critical; inconsistent IS responses may suggest a variable matrix effect.[7]
Q4: What are typical mass transitions for Pranlukast and this compound in LC-MS/MS analysis?
A4: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. While the exact m/z values can vary slightly based on the instrument and adduct ion formed, published methods for similar compounds like Montelukast (which shares structural similarities with Pranlukast) can provide a starting point. For Montelukast and its deuterated standard (d6), positive mode transitions of m/z 586.2 → 568.2 and m/z 592.3 → 574.2 have been reported.[11] It is crucial to optimize these transitions on your specific instrument.
Troubleshooting Guides
Guide 1: Low or No Signal Intensity for this compound
This guide provides a step-by-step approach to diagnose and resolve issues of low or absent signal for your deuterated internal standard.
Caption: Troubleshooting workflow for low this compound signal.
-
Verify Mass Spectrometer Performance:
-
Action: Infuse a solution of this compound directly into the mass spectrometer.
-
Purpose: To confirm that the instrument is capable of detecting the compound and that the correct mass transitions are being monitored.
-
If No Signal: Optimize ion source parameters (e.g., electrospray voltage, gas temperatures, nebulizer pressure) and detector settings.[9][12] Ensure the mass analyzer is correctly calibrated.
-
-
Check Internal Standard Solution:
-
Action: Prepare a fresh stock and working solution of this compound. Verify the final concentration in your samples.
-
Purpose: To rule out degradation, precipitation, or incorrect dilution of the internal standard.
-
If Signal Improves: The previous IS solution was likely compromised. Implement proper storage and handling procedures.
-
-
Evaluate Liquid Chromatography System:
-
Action: Check for leaks, clogs, or high back-pressure in the LC system. Ensure the correct mobile phase is being used.
-
Purpose: To confirm that the sample is being properly delivered to the mass spectrometer.
-
If Issue Found: Address the specific hardware issue (e.g., replace fittings, flush the system, replace the column).
-
-
Review Sample Preparation:
-
Action: Evaluate the efficiency of your extraction procedure. Perform a recovery experiment by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Purpose: To identify potential loss of the internal standard during sample cleanup. Inefficient protein precipitation or solid-phase extraction (SPE) can lead to low recovery.[2]
-
If Recovery is Low: Modify the sample preparation protocol. This may involve changing the precipitation solvent, adjusting pH, or using a different SPE sorbent.
-
Guide 2: Investigating Ion Suppression from Biological Matrix
Ion suppression is a primary cause of reduced signal intensity and poor reproducibility in bioanalysis.[8] This guide outlines a process to diagnose and mitigate its effects.
Caption: Workflow for diagnosing and mitigating matrix effects.
-
Quantify the Matrix Effect:
-
Follow the Protocol 3: Matrix Effect Evaluation outlined below to calculate the matrix factor (MF). An MF value significantly less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
-
-
Mitigation Strategies (if significant matrix effect is observed):
-
Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components. This is one of the most effective strategies.[7]
-
Enhance Sample Cleanup: Simple protein precipitation may not be sufficient. Employ more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[6][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2] However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
-
Re-evaluate:
-
After implementing one or more mitigation strategies, repeat the matrix effect experiment to confirm that the suppression has been reduced to an acceptable level.
-
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol describes a common method for extracting Pranlukast and this compound from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution to each sample, except for blank matrix samples.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 1% formic acid) to the tube.[11][14]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameter Optimization
A systematic approach is required to optimize MS parameters for maximum sensitivity.[15][16]
-
Direct Infusion: Prepare a 100-200 ng/mL solution of this compound in the initial mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Identification: Acquire a full scan spectrum in both positive and negative ion modes to identify the most abundant precursor ion (e.g., [M+H]+ or [M-H]-).
-
Fragmentation (MS/MS): Select the precursor ion and perform a product ion scan to identify the most stable and abundant product ions. Select 2-3 transitions for monitoring.
-
Source Parameter Optimization: While infusing the solution, systematically adjust the following parameters one at a time to maximize the signal intensity of the chosen MRM transition.[17][18]
-
Capillary/Sprayer Voltage: Adjust in small increments (e.g., 0.5 kV).
-
Gas Temperature (Desolvation/Drying Gas): Optimize to ensure efficient solvent evaporation without causing thermal degradation.[17]
-
Gas Flow Rate (Nebulizer and Drying Gas): Adjust to achieve a stable spray and efficient desolvation.
-
Sprayer Position: Optimize the position of the electrospray needle relative to the inlet capillary.[12]
-
-
Analyzer Parameter Optimization:
-
Collision Energy (CE): Ramp the collision energy to find the optimal value that produces the highest intensity for your chosen product ion.
-
Dwell Time: Set an appropriate dwell time to ensure an adequate number of data points across the chromatographic peak (typically >15).
-
Protocol 3: Matrix Effect Evaluation
This protocol quantifies the extent of ion suppression or enhancement.[7]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix using your validated sample preparation method (Protocol 1). Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
-
Process Efficiency (PE):
-
PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF * RE
-
-
Data Summary Tables
Table 1: Example LC-MS/MS Parameters for Pranlukast-like Compounds (Note: These are starting points and require optimization for your specific instrument and method)
| Parameter | Typical Setting | Reference |
| LC Column | C18, 50 x 4.6 mm, 3-5 µm | [11] |
| Mobile Phase A | 10mM Ammonium Formate (pH 4.0) or 0.1% Formic Acid in Water | [11][13] |
| Mobile Phase B | Acetonitrile or Methanol | [11][13] |
| Flow Rate | 0.5 - 0.8 mL/min | [11] |
| Gradient | Isocratic or Gradient (e.g., 20% B to 80% B) | [11][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [11][13] |
| Monitored Transition | Analyte and IS specific (requires optimization) | [11] |
| Capillary Voltage | 3000 - 4500 V | [9] |
| Drying Gas Temp. | 270 - 400 °C | [9][19] |
Table 2: Interpretation of Matrix Effect Results
| Matrix Factor (MF) Value | Interpretation | Recommended Action |
| 0.85 - 1.15 | No significant matrix effect | Proceed with method validation. |
| < 0.85 | Ion Suppression | Implement mitigation strategies (Guide 2). |
| > 1.15 | Ion Enhancement | Implement mitigation strategies (Guide 2). |
| High Variability (>15% RSD) | Inconsistent Matrix Effect | Improve sample cleanup; investigate different matrix lots. |
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. longdom.org [longdom.org]
- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pranlukast-d4 Matrix Effect in Human Plasma
Welcome to the technical support center for the bioanalysis of Pranlukast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the Pranlukast-d4 matrix effect in human plasma during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of this compound analysis in human plasma?
A1: The matrix effect is the alteration of ionization efficiency for Pranlukast and its deuterated internal standard, this compound, caused by co-eluting endogenous components from human plasma.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), potentially affecting the accuracy, precision, and sensitivity of the bioanalytical method.[3][4]
Q2: Why is this compound used as an internal standard?
A2: this compound, a stable isotope-labeled (SIL) internal standard, is considered the gold standard for quantitative bioanalysis.[5] It is chemically and physically very similar to Pranlukast, meaning it behaves almost identically during sample preparation and chromatographic separation.[6] The key advantage is that it co-elutes with Pranlukast and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[7]
Q3: How is the matrix effect for Pranlukast and this compound quantitatively assessed?
A3: The matrix effect is typically quantified by calculating the matrix factor (MF). This is done using the post-extraction spike method.[1][8] The peak response of an analyte spiked into an extracted blank plasma matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). An internal standard-normalized MF is then calculated to determine if the internal standard adequately compensates for the matrix effect.
Q4: What are the common causes of significant matrix effects in human plasma?
A4: The primary causes are co-eluting endogenous plasma components such as phospholipids, salts, and proteins that were not completely removed during sample preparation.[8] Exogenous sources can also contribute, including anticoagulants (like heparin), polymers from plasticware, and dosing vehicles used in preclinical studies.
Q5: What are the regulatory expectations for matrix effect assessment during bioanalytical method validation?
A5: Regulatory bodies like the FDA and ICH require that bioanalytical methods be validated to ensure they are not affected by matrix effects.[9][10] This involves assessing the matrix effect in at least six different lots of human plasma to account for inter-subject variability. The precision of the internal standard-normalized matrix factor should be within an acceptable limit, typically a coefficient of variation (CV) of ≤15%.
Troubleshooting Guides
Issue 1: High Variability in this compound Internal Standard Response Across Samples
Symptoms:
-
The peak area of this compound is inconsistent across different plasma samples within the same analytical run.
-
The CV of the internal standard response for calibration standards and quality controls is high (>15-20%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the this compound working solution into all samples.[5]- Verify that the sample extraction procedure (e.g., protein precipitation, SPE) is performed uniformly for all samples.[11]- Ensure complete evaporation and reconstitution of the extracted samples. |
| Differential Matrix Effects | - Investigate the matrix effect in individual lots of plasma. Some lots may exhibit more significant ion suppression or enhancement.[12]- Optimize the chromatographic method to better separate Pranlukast and this compound from interfering endogenous components.[11] |
| Instrument Instability | - Check the stability of the mass spectrometer's spray. A fluctuating spray can lead to inconsistent ionization.[5]- Clean the ion source and transfer optics to remove any buildup of contaminants. |
| Co-eluting Metabolites or Co-administered Drugs | - Incurred samples may contain metabolites or other drugs that co-elute and interfere with the internal standard.- Re-evaluate the chromatographic selectivity of the method.[12] |
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptoms:
-
The calculated concentrations of low, medium, and/or high QC samples are outside the acceptance criteria (typically ±15% of the nominal value).
-
High CV% for the precision of QC sample measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uncompensated Matrix Effect | - The matrix effect may be affecting Pranlukast and this compound differently. This can happen if they do not perfectly co-elute.[7]- Re-evaluate and optimize the chromatographic conditions to ensure co-elution.[7]- Improve the sample cleanup procedure to remove more of the interfering matrix components.[13] |
| Incorrect Preparation of Standards | - Verify the accuracy of the stock and working solutions for both Pranlukast and this compound.- Prepare fresh calibration standards and QC samples. |
| Analyte Instability | - Assess the stability of Pranlukast in the plasma matrix under the storage and handling conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability).[14] |
| Carryover | - Inject a blank sample after a high concentration standard or sample to check for carryover. If observed, optimize the autosampler wash procedure. |
Data Presentation
The following table presents representative data from a matrix effect assessment for Pranlukast and this compound in six different lots of human plasma at low and high concentrations.
Table 1: Representative Matrix Effect Data for Pranlukast in Human Plasma
| Plasma Lot | Concentration Level | Pranlukast Peak Area (Post-Spike) | This compound Peak Area (Post-Spike) | Pranlukast Peak Area (Neat Solution) | This compound Peak Area (Neat Solution) | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | Low QC | 8,500 | 18,500 | 10,000 | 20,000 | 0.85 | 0.92 |
| Lot 2 | Low QC | 8,200 | 18,000 | 10,000 | 20,000 | 0.82 | 0.91 |
| Lot 3 | Low QC | 8,800 | 19,000 | 10,000 | 20,000 | 0.88 | 0.93 |
| Lot 4 | Low QC | 8,600 | 18,800 | 10,000 | 20,000 | 0.86 | 0.91 |
| Lot 5 | Low QC | 8,300 | 18,200 | 10,000 | 20,000 | 0.83 | 0.91 |
| Lot 6 | Low QC | 8,900 | 19,200 | 10,000 | 20,000 | 0.89 | 0.93 |
| Mean | Low QC | 0.92 | |||||
| %CV | Low QC | 1.1% | |||||
| Lot 1 | High QC | 86,000 | 18,800 | 100,000 | 20,000 | 0.86 | 0.91 |
| Lot 2 | High QC | 84,000 | 18,300 | 100,000 | 20,000 | 0.84 | 0.92 |
| Lot 3 | High QC | 89,000 | 19,300 | 100,000 | 20,000 | 0.89 | 0.92 |
| Lot 4 | High QC | 87,000 | 19,000 | 100,000 | 20,000 | 0.87 | 0.92 |
| Lot 5 | High QC | 85,000 | 18,600 | 100,000 | 20,000 | 0.85 | 0.91 |
| Lot 6 | High QC | 90,000 | 19,500 | 100,000 | 20,000 | 0.90 | 0.92 |
| Mean | High QC | 0.92 | |||||
| %CV | High QC | 0.5% |
This is a representative table. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to evaluate the matrix effect for Pranlukast and this compound in human plasma.
1. Materials and Reagents:
-
Six different lots of blank human plasma (K2EDTA as anticoagulant)
-
Pranlukast and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Deionized water
2. Preparation of Solutions:
-
Prepare stock solutions of Pranlukast and this compound in methanol (1 mg/mL).
-
Prepare working solutions of Pranlukast at low and high QC concentrations in a 50:50 methanol:water mixture.
-
Prepare a working solution of this compound at the concentration used in the analytical method.
3. Sample Preparation (Three Sets of Samples):
-
Set A (Neat Solution): Spike the Pranlukast (low and high QC) and this compound working solutions into the final reconstitution solvent.
-
Set B (Post-Extraction Spike):
-
Aliquot 100 µL of blank plasma from each of the six lots.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Evaporate the supernatant to dryness.
-
Spike the Pranlukast (low and high QC) and this compound working solutions into the dried residue before reconstitution.
-
Reconstitute with the final mobile phase.
-
-
Set C (Blank Matrix): Extract 100 µL of blank plasma from each lot and reconstitute without adding the analyte or internal standard.
4. LC-MS/MS Analysis:
-
Inject the prepared samples from all three sets into the LC-MS/MS system.
-
A representative method for a similar compound (Montelukast) suggests a C18 column with a mobile phase of acetonitrile and an ammonium formate buffer.[5][14]
5. Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate the mean and CV% for the IS-Normalized MF across the six lots of plasma for both low and high QC concentrations.
Visualizations
Pranlukast Signaling Pathway
Caption: Pranlukast's mechanism of action as a CysLT1 receptor antagonist.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing the matrix effect using the post-extraction spike method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pranlukast-d4 Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pranlukast-d4 as an internal standard in LC-MS/MS bioanalysis. Our focus is on minimizing ion suppression to ensure accurate and reproducible quantification of Pranlukast.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ion suppression when analyzing Pranlukast in biological matrices?
A1: The primary cause of ion suppression in the analysis of Pranlukast from biological matrices, such as plasma, is the co-elution of endogenous matrix components with the analyte of interest.[1][2][3] These components, particularly phospholipids and salts, compete with Pranlukast for ionization in the mass spectrometer's ion source, leading to a decreased analyte signal.[4]
Q2: How does this compound, as a deuterated internal standard, help in mitigating the effects of ion suppression?
A2: this compound is chemically and structurally very similar to Pranlukast, causing it to have nearly identical chromatographic retention times and ionization characteristics.[5] By co-eluting with the analyte, this compound experiences similar degrees of ion suppression.[2] Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification despite variations in ionization efficiency.[2]
Q3: Can there be issues with using this compound?
A3: Yes, while deuterated internal standards are generally considered the gold standard, potential issues can arise. These include:
-
Chromatographic Shift: In some cases, the deuterium labeling can cause a slight shift in retention time compared to the non-labeled analyte. If this shift is significant, the analyte and internal standard may not experience the same degree of ion suppression, leading to inaccurate results.
-
Differential Ion Suppression: Even with co-elution, the analyte and its deuterated internal standard might exhibit different susceptibilities to ion suppression from certain matrix components.
-
Isotopic Contribution: The isotopic peaks of Pranlukast may contribute to the signal of this compound, and vice versa, especially if the mass resolution of the instrument is insufficient.
-
Deuterium Exchange: There is a potential for back-exchange of deuterium with hydrogen from the solvent, although this is less common with aryl and alkyl deuteration.
Q4: What are the recommended initial MRM transitions for Pranlukast and this compound?
A4: While optimization is crucial for your specific instrument, common transitions for structurally similar compounds can be a good starting point. For Pranlukast (MW: 481.6 g/mol ) and this compound, we recommend starting with the following MRM transitions in positive ion mode and optimizing from there:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pranlukast | 482.2 | 278.2 |
| This compound | 486.2 | 282.2 |
Note: These are suggested starting points. It is essential to optimize collision energy and other MS parameters for your specific instrument and experimental conditions.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for Pranlukast
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in removing interfering matrix components.[6]
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids, a major source of ion suppression.[4][7]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analyte from the matrix, significantly reducing ion suppression.[1][7] On-line SPE can further enhance throughput and reduce variability.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.
Comparison of Sample Preparation Techniques on Ion Suppression:
-
| Sample Preparation Method | Relative Ion Suppression (%) | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | 40-60% | 85-95% |
| Solid-Phase Extraction (SPE) | 5-15% | 70-85% |
| Liquid-Liquid Extraction (LLE) | 15-30% | 75-90% |
-
Chromatographic Optimization:
-
Mobile Phase Composition: Adjusting the mobile phase composition can help separate Pranlukast from co-eluting matrix components. A common mobile phase for similar compounds is a gradient of acetonitrile and an aqueous buffer like ammonium acetate or ammonium formate.[1][8]
-
Column Chemistry: Employing a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve the separation of Pranlukast from interfering peaks.
-
Issue 2: Inconsistent or Drifting this compound Signal
Possible Cause: Inconsistent sample preparation, instrument instability, or differential matrix effects.
Solutions:
-
Review Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Inconsistent extraction recovery will lead to variable internal standard signals.
-
Check for Instrument Instability: A drifting internal standard signal across a run can indicate a problem with the mass spectrometer, such as a dirty ion source or fluctuating spray voltage.
-
Evaluate Matrix Effects from Different Lots: Prepare samples using at least six different lots of the biological matrix to assess the variability of ion suppression.[2] If significant variability is observed, a more robust sample cleanup method like SPE is recommended.
Issue 3: Pranlukast and this compound Have Different Retention Times
Possible Cause: Isotope effect leading to chromatographic separation.
Solutions:
-
Adjust Chromatographic Conditions:
-
Gradient Profile: A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.
-
Mobile Phase Modifier: Small changes to the mobile phase, such as the type or concentration of the acidic modifier, can influence the interaction with the stationary phase and potentially reduce the separation.
-
-
Integration Parameters: Ensure that the peak integration parameters are appropriate to accurately capture the peaks of both the analyte and the internal standard, even with a slight separation.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Pranlukast and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pranlukast: 482.2 -> 278.2
-
This compound: 486.2 -> 282.2
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Visualizations
References
- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Pranlukast-d4 Signal-to-Noise Ratio Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) for Pranlukast-d4 in bioanalytical assays. The following information is tailored for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the predominant analytical technique for this application.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) for this compound in my LC-MS/MS assay?
A low SNR can stem from factors that either decrease the signal of this compound or increase the background noise. Common causes include:
-
Matrix Effects: Co-eluting endogenous substances from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in the mass spectrometer's source, leading to signal suppression.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or non-optimized ion source parameters (e.g., gas flows, temperatures) can result in poor signal intensity.[1]
-
Inefficient Sample Preparation: Failure to adequately remove interfering components from the sample matrix will lead to increased background noise and potential ion suppression.[1]
-
Chromatographic Issues: Poor peak shape, co-elution with matrix components, or inadequate retention can diminish signal intensity relative to the baseline noise.
-
System Contamination: Contaminants in the mobile phase, LC system, or mass spectrometer can elevate the background noise, thereby reducing the SNR.[1]
Q2: How can I minimize matrix effects to improve my this compound signal?
Minimizing matrix effects is crucial for enhancing signal intensity and reproducibility. Key strategies include:
-
Advanced Sample Preparation: Move beyond simple protein precipitation. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing phospholipids and other interfering compounds.[1] An online SPE method has been successfully used for Pranlukast analysis, reducing sample preparation time and minimizing ion suppression.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the early-eluting, ion-suppressing phospholipids. Employing a suitable analytical column (e.g., C18) and a well-designed gradient elution program is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is a SIL-IS, it is expected to co-elute with the non-labeled Pranlukast and experience similar matrix effects, which helps to normalize the signal and improve quantitative accuracy. However, severe ion suppression can still lower the signal into the noise, making detection difficult.
Q3: What are the recommended starting MS/MS parameters for Pranlukast and this compound?
Optimizing MS/MS parameters requires direct infusion of the analytes. However, based on publicly available data and the analysis of structurally similar compounds, the following parameters serve as an excellent starting point. Pranlukast can be ionized in both positive and negative modes.
Data from PubChem for Pranlukast (Positive Ion Mode):
-
Precursor Ion ([M+H]⁺): m/z 482.2
-
Potential Product Ions: m/z 464.1, 454.1, 228.1
Based on this, the following table provides recommended starting parameters for an MRM (Multiple Reaction Monitoring) experiment.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Pranlukast | Positive ESI | 482.2 | 464.1 | Monitor 2-3 transitions for confirmation if possible. |
| This compound | Positive ESI | 486.2 | 468.1 | The mass shift of +4 Da is applied to the precursor and corresponding fragment. |
| Pranlukast | Negative ESI | 480.2 | To be determined | A validated method used negative ion mode, but specific transitions are not published. Requires empirical determination. |
| This compound | Negative ESI | 484.2 | To be determined | Requires empirical determination. |
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Troubleshooting of Low SNR
This guide provides a logical workflow to identify and resolve the root cause of a poor signal-to-noise ratio.
Caption: Workflow for troubleshooting low SNR.
Protocol 1: MS/MS Parameter Optimization via Infusion
This protocol details the direct infusion process to determine the optimal Multiple Reaction Monitoring (MRM) parameters for this compound.
Objective: To identify the most stable precursor ion and the most intense, specific product ions, and to determine the optimal collision energy (CE).
Materials:
-
Pranlukast and this compound analytical standards (approx. 1 µg/mL in 50:50 Acetonitrile:Water).
-
Syringe pump.
-
Tandem mass spectrometer with an ESI source.
-
Mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or with 5 mM ammonium acetate for negative mode).
Procedure:
-
System Setup: Configure the mass spectrometer for infusion analysis. Set the LC flow to a typical analytical flow rate (e.g., 0.4 mL/min) and introduce the analyte solution via a T-fitting using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification (MS1 Scan):
-
Acquire full scan MS1 spectra for Pranlukast in both positive and negative ion modes.
-
In positive mode, look for the protonated molecule [M+H]⁺ at m/z 482.2.
-
In negative mode, look for the deprotonated molecule [M-H]⁻ at m/z 480.2.
-
Repeat for this compound ([M+H]⁺ at m/z 486.2; [M-H]⁻ at m/z 484.2). Select the most intense and stable adduct for fragmentation.
-
-
Product Ion Identification (MS2 Scan):
-
Set the mass spectrometer to fragment the selected precursor ion.
-
Acquire product ion spectra by scanning a range of m/z values in the second quadrupole.
-
Identify the most abundant and stable fragment ions. For Pranlukast ([M+H]⁺), these are expected around m/z 464.1 and 454.1.
-
-
Collision Energy (CE) Optimization:
-
Select the desired MRM transition (e.g., 482.2 -> 464.1).
-
Perform a CE ramp experiment, where the collision energy is varied (e.g., from 5 to 50 eV in 2 eV steps) while monitoring the product ion intensity.
-
Plot the product ion intensity versus collision energy to find the optimal CE value that yields the highest signal.
-
-
Finalize MRM Transitions: Select at least two robust MRM transitions for each analyte (one for quantification, one for confirmation) and record the optimized CE for each.
Guide 2: Selecting a Sample Preparation Strategy
The choice of sample preparation is critical for removing interferences and improving SNR.
Caption: Comparison of sample preparation techniques.
Protocol 2: Solid-Phase Extraction (SPE) for Pranlukast from Plasma
This protocol provides a general methodology for extracting Pranlukast and this compound from a plasma matrix using a C18 (reversed-phase) SPE cartridge.
Objective: To remove proteins, salts, and phospholipids, and to concentrate the analytes, thereby increasing the signal-to-noise ratio.
Materials:
-
C18 SPE Cartridges (e.g., 50 mg, 1 mL).
-
Plasma sample containing Pranlukast and spiked with this compound.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
0.1 M Ammonium Acetate buffer (pH 6).
-
Elution solvent: e.g., 99:1 (v/v) Methanol / Acetic Acid.
-
Reconstitution solvent: Mobile phase or a weak solvent like 10% Acetonitrile in water.
-
SPE vacuum manifold.
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma sample 1:1 (v/v) with 0.1 M ammonium acetate buffer. This adjusts the pH and reduces viscosity.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it. Do not let the cartridge go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water or ammonium acetate buffer through it. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated plasma sample (200 µL) onto the cartridge. Apply a slow, steady flow using the vacuum manifold.
-
Washing: Wash the cartridge to remove polar interferences. Pass 1 mL of a weak organic solvent mixture (e.g., 95:5 v/v Water:Methanol) through the cartridge.
-
Drying: Dry the cartridge thoroughly by applying high vacuum for 5-10 minutes to remove all residual water.
-
Elution: Elute Pranlukast and this compound from the cartridge using 500 µL of the elution solvent into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C. Reconstitute the residue in 100 µL of reconstitution solvent, vortex, and inject into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery | Matrix Effect Removal | Throughput | Recommendation for SNR |
| Protein Precipitation (PPT) | High (>90%) | Poor | High | Not recommended for low concentrations |
| Liquid-Liquid Extraction (LLE) | Moderate-High (70-90%) | Good | Low | Good, but labor-intensive |
| Solid-Phase Extraction (SPE) | High (>85%) | Excellent | Moderate-High | Highly Recommended |
Table 2: Example LC-MS/MS Parameters (Starting Point)
| Parameter | Setting | Rationale |
| LC Column | C18, <3 µm particle size | Good retention and separation for Pranlukast. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acid for positive mode ESI, buffer for negative mode. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 5 min | Ensures separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical LC-MS. |
| Ion Source | Electrospray Ionization (ESI) | Suitable for polar molecules like Pranlukast. |
| Source Temp. | 350 - 500 °C | To be optimized for desolvation. |
| Nebulizer Gas | 40 - 60 psi | To be optimized for spray stability. |
| Collision Gas | Argon | Standard for collision-induced dissociation. |
References
Technical Support Center: Pranlukast-d4 in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pranlukast-d4 as an internal standard in bioanalytical assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Issue 1: High Variability in this compound (Internal Standard) Response
-
Question: We are observing significant variability in the peak area or height of this compound across our sample batch. What are the potential causes and how can we troubleshoot this?
-
Answer: Variability in the internal standard (IS) response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy and precision of your results.[1][2] Here are the potential causes and a systematic approach to troubleshooting:
Potential Causes:
-
Inconsistent Sample Preparation: Errors during sample extraction, such as incomplete protein precipitation or liquid-liquid extraction, can lead to variable recovery of the IS.[3] Inconsistent reconstitution of the dried extract can also be a factor.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[4] This effect can vary between different samples, leading to inconsistent IS response.
-
Ion Source Contamination: A dirty or contaminated ion source can lead to erratic ionization and signal instability over the course of an analytical run.
-
Pipetting or Dispensing Errors: Inaccurate or imprecise addition of the this compound spiking solution to the samples will directly result in variable IS responses.
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes or sample carryover, can contribute to variability.
-
Instability of this compound: Degradation of the internal standard in the stock solution, working solution, or in the processed samples can lead to a decreasing signal over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability. -
Issue 2: Poor Peak Shape for this compound
-
Question: The chromatographic peak for this compound is showing fronting, tailing, or splitting. What could be the cause?
-
Answer: Poor peak shape can negatively impact the integration and, consequently, the precision of your assay.
Potential Causes & Solutions:
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase. | - Adjust mobile phase pH. - Use a different column chemistry (e.g., with end-capping). |
| Column overload. | - Reduce the concentration of the this compound spiking solution. | |
| Column degradation or contamination. | - Wash the column with a strong solvent. - Replace the column if necessary. | |
| Peak Fronting | Column overload. | - Dilute the internal standard solution. |
| Channeling or a void in the column. | - Replace the column. | |
| Peak Splitting | Clogged frit or partially blocked column inlet. | - Reverse-flush the column (if permissible by the manufacturer). - Replace the column. |
| Injector issue (e.g., partially blocked needle). | - Clean or replace the injector needle and seat. | |
| Sample solvent incompatible with the mobile phase. | - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
Issue 3: Inaccurate Quantification of the Analyte (Pranlukast)
-
Question: Our quality control (QC) samples are failing, showing a consistent bias (either high or low). We suspect an issue with the this compound internal standard. How can we investigate this?
-
Answer: Inaccurate quantification, when the calibration curve is acceptable, often points to a discrepancy in how the internal standard behaves in the calibration standards versus the QC samples or unknown samples.
Potential Causes and Investigation Steps:
-
Differential Matrix Effects: The matrix effect on this compound might be different from that on the unlabeled Pranlukast.
-
Investigation: Perform a post-extraction addition experiment. Analyze three sets of samples:
-
Neat standards (analyte and IS in solvent).
-
Pre-spiked samples (matrix spiked with analyte and IS before extraction).
-
Post-spiked samples (matrix extracted first, then analyte and IS added to the final extract). By comparing the responses, you can calculate the matrix factor and recovery for both the analyte and the IS. Ideally, the IS-normalized matrix factor should be close to 1.
-
-
-
Isotopic Crosstalk/Interference: The unlabeled Pranlukast may contain impurities at the mass transition of this compound, or vice-versa.
-
Investigation:
-
Inject a high-concentration solution of Pranlukast and monitor the mass transition of this compound. The signal should be negligible.
-
Inject a solution of this compound and monitor the mass transition of Pranlukast. The signal should be minimal.
-
Ensure that the isotopic purity of the this compound standard is high (typically ≥98%).[5]
-
-
-
Deuterium Isotope Effect: The deuterium atoms in this compound can sometimes cause it to elute slightly earlier or later than the unlabeled Pranlukast on a chromatography column.[6][7] If there is a region of significant ion suppression or enhancement at the elution time, this slight shift can cause the analyte and IS to experience different degrees of matrix effects, leading to inaccurate results.[4]
-
Investigation:
-
Carefully overlay the chromatograms of Pranlukast and this compound.
-
If a retention time shift is observed, consider optimizing the chromatography to achieve co-elution or to move the peaks out of any areas of ion suppression.
-
-
Caption: Investigation pathway for inaccurate quantification. -
Frequently Asked Questions (FAQs)
-
Q1: Why use a deuterated internal standard like this compound?
-
A1: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[2] Because they are chemically almost identical to the analyte, they have very similar extraction recovery, chromatographic retention time, and ionization response. This allows them to effectively compensate for variations during sample preparation and analysis, leading to higher accuracy and precision.[5]
-
-
Q2: Can this compound interfere with the quantification of the unlabeled Pranlukast?
-
A2: Yes, in two primary ways:
-
Isobaric Interference: While mass spectrometry can distinguish between the masses of Pranlukast and this compound, natural isotope abundance (e.g., ¹³C) in the unlabeled Pranlukast can contribute a small signal at the mass of the deuterated standard. This is usually negligible but should be assessed.
-
Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled Pranlukast. It is crucial to use an internal standard with high isotopic purity to minimize this.[5]
-
-
-
Q3: What are the key validation parameters to assess when using this compound?
-
A3: According to regulatory guidelines such as those from the FDA, key validation parameters include selectivity, specificity, accuracy, precision, calibration curve, recovery, and stability.[8] When using a SIL-IS, it is particularly important to demonstrate a lack of interference from the IS on the analyte and to evaluate the consistency of the IS response.
-
-
Q4: How should I prepare and store this compound stock and working solutions?
-
A4: this compound should be dissolved in a high-purity organic solvent such as methanol or acetonitrile to prepare a stock solution. Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent evaporation and degradation. Working solutions are typically prepared by diluting the stock solution in a solvent compatible with the initial mobile phase. The stability of these solutions at various storage conditions (e.g., room temperature, refrigerated) should be established during method validation.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
-
Objective: To determine if the biological matrix is causing ion suppression or enhancement for Pranlukast and this compound.
-
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
-
Pranlukast and this compound analytical standards.
-
Validated sample preparation method (e.g., protein precipitation with acetonitrile).
-
Validated LC-MS/MS system and method.
-
-
Procedure:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set 2 (Pre-Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction procedure.
-
Set 3 (Post-Spike): Perform the extraction procedure on the blank biological matrix. Spike the analyte and internal standard into the final, clean extract.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%. An IS-normalized MF close to 1 indicates that this compound is effectively compensating for the matrix effect.
Protocol 2: Assessment of Isotopic Crosstalk
-
Objective: To verify that the Pranlukast analyte does not interfere with the this compound signal, and vice versa.
-
Procedure:
-
Analyte to IS Crosstalk:
-
Prepare a sample containing Pranlukast at the Upper Limit of Quantification (ULOQ) concentration without any this compound.
-
Analyze this sample and monitor the MRM transition for this compound.
-
-
IS to Analyte Crosstalk:
-
Prepare a sample containing only the working concentration of this compound.
-
Analyze this sample and monitor the MRM transition for Pranlukast at the Lower Limit of Quantification (LLOQ).
-
-
-
Acceptance Criteria:
-
The response in the this compound channel for the ULOQ analyte sample should be less than 5% of the this compound response in a blank sample spiked with the IS.
-
The response in the Pranlukast channel for the IS-only sample should be less than 20% of the mean LLOQ response for Pranlukast.
-
Quantitative Data Summary
The following tables represent typical acceptance criteria for a bioanalytical method validation using this compound as an internal standard, based on regulatory guidelines.
Table 1: Accuracy and Precision for Quality Control Samples
| QC Level | Concentration (ng/mL) | n | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 1.0 | 6 | ± 20% | ≤ 20% |
| Low QC | 3.0 | 6 | ± 15% | ≤ 15% |
| Mid QC | 50 | 6 | ± 15% | ≤ 15% |
| High QC | 150 | 6 | ± 15% | ≤ 15% |
Table 2: Stability Assessment
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw | -20°C to Room Temp | 3 Cycles | ± 15% |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | ± 15% |
| Long-Term | -80°C | 90 days | ± 15% |
| Post-Preparative | Autosampler (e.g., 4°C) | 24 hours | ± 15% |
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
Adjusting mobile phase for better Pranlukast-d4 separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pranlukast-d4. The focus is on adjusting the mobile phase to achieve optimal chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for this compound separation?
A1: For reversed-phase HPLC analysis of this compound, common starting mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Typically, acetonitrile or methanol is used as the organic component, while the aqueous phase often contains additives like ammonium acetate or a weak acid such as glacial acetic acid or formic acid to control the pH and improve peak shape.
Q2: Why is the pH of the mobile phase important for this compound analysis?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound. Controlling the pH helps to ensure consistent retention times, improve peak symmetry, and enhance the overall resolution of the separation. For instance, a mobile phase with a controlled pH can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.
Q3: My this compound peak is co-eluting with the non-deuterated Pranlukast peak. How can I improve the resolution?
A3: While this compound is an excellent internal standard, complete co-elution may not always be desirable, especially in high-resolution mass spectrometry. To achieve baseline separation, you can try subtle adjustments to the mobile phase composition. A slight decrease in the percentage of the organic solvent (e.g., from 85% to 80% acetonitrile) will increase retention and may improve resolution. Additionally, experimenting with different organic modifiers (e.g., methanol instead of acetonitrile) can alter selectivity.
Q4: I am observing a slight shift in retention time between Pranlukast and this compound. Is this normal?
A4: Yes, a small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the deuterium isotope effect.[1][2] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium bond can lead to weaker interactions with the stationary phase.[1] This effect is generally small but can be more pronounced with a higher number of deuterium substitutions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound, with a focus on mobile phase adjustments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% glacial acetic acid or formic acid) to the mobile phase. This can help to suppress the ionization of free silanol groups on the column packing material, which are a common cause of peak tailing for basic compounds.
-
Add a Buffer: Incorporate a buffer, such as ammonium acetate (10-20 mM), into the aqueous component of your mobile phase to maintain a consistent pH throughout the analysis.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inaccurate mixing of organic and aqueous phases is a common source of retention time variability.
-
Use a Column Oven: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can lead to shifts in retention time.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes of the mobile phase.
-
Problem 3: Low Resolution or Co-elution with Impurities
-
Possible Cause: The mobile phase composition is not optimized for selectivity.
-
Troubleshooting Steps:
-
Adjust Organic Solvent Percentage: Systematically vary the ratio of the organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the resolution between closely eluting peaks.
-
Change the Organic Solvent: If adjusting the ratio is insufficient, try switching the organic solvent (e.g., from acetonitrile to methanol or vice versa). Different organic solvents can offer different selectivities.
-
Optimize Gradient Elution: If using a gradient, adjust the slope of the gradient. A shallower gradient can often improve the separation of complex mixtures.
-
Data Presentation
The following tables summarize quantitative data from various studies on Pranlukast and related compounds, illustrating the effect of mobile phase composition on key chromatographic parameters.
Table 1: Effect of Mobile Phase Composition on Pranlukast Separation
| Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Methanol:Ammonium Acetate Buffer (pH 5) (75:25 v/v) | 1.2 | ~4.5 | ~1.2 | ~4500 |
| Acetonitrile:0.1% Glacial Acetic Acid (85:15 v/v) | 0.5 | ~5.2 | Not Reported | Not Reported |
| Acetonitrile:Methanol (90:10 v/v) | 0.8 | ~3.8 | Not Reported | Not Reported |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.
Protocol 1: Reversed-Phase HPLC Method for Pranlukast
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Glacial Acetic Acid in water (85:15 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 262 nm.
-
Injection Volume: 10 µL.
This protocol is based on a stability-indicating method for Pranlukast Hydrate and is a good starting point for method development.
Protocol 2: LC-MS/MS Method for Pranlukast and its Metabolites
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A step gradient using a 20 mM ammonium acetate-methanol system.
-
Flow Rate: Not specified, but typically 0.2-0.5 mL/min for LC-MS/MS.
-
Detection: Negative ion selected reaction monitoring (SRM) using a turbo-ionspray interface.
This method is suitable for the highly sensitive and selective quantification of Pranlukast in biological matrices.[3]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound separation.
Caption: Troubleshooting workflow for this compound separation.
Caption: Logical relationships in mobile phase optimization.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Pranlukast Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Pranlukast, a leukotriene receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results using liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Pranlukast-d4, a stable isotope-labeled internal standard (SIL-IS), with structural analog internal standards.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1][2] SIL-IS, such as this compound, are generally considered the gold standard due to their high degree of chemical and physical similarity to the analyte.[3][4] However, structural analogs can also be employed effectively when a SIL-IS is unavailable or cost-prohibitive.[1]
This guide will compare the performance of a deuterated internal standard with a structural analog, drawing on published validation data for Pranlukast and the structurally similar molecule, Montelukast.
Performance Data Summary
The following table summarizes the key performance parameters of LC-MS/MS methods for the quantification of Pranlukast and Montelukast using different types of internal standards. While a direct head-to-head comparison for Pranlukast was not available in the reviewed literature, a comparative analysis is presented based on a study using a structural analog for Pranlukast and studies using a deuterated internal standard for the analogous compound Montelukast.
| Performance Parameter | Method 1: Pranlukast with Structural Analog IS (SK&F 108566)[5] | Method 2: Montelukast with Deuterated IS (Montelukast-d6)[6][7] |
| Analyte | Pranlukast | Montelukast |
| Internal Standard | SK&F 108566 (Structural Analog) | Montelukast-d6 (Deuterated) |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 10.0 - 2000 ng/mL | 5.01 - 599.91 ng/mL[6] / 2.5 - 600 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99 (Implied) | > 0.999[6] / 0.991[7] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 5.01 ng/mL[6] / 2.5 ng/mL[7] |
| Intra-assay Precision (%CV) | < 12% | < 15% (Implied from accuracy data)[6] / 4.18% - 10.65%[7] |
| Inter-assay Precision (%CV) | < 12% | < 15% (Implied from accuracy data)[6] |
| Accuracy (% Bias) | Within ±15% (Implied) | Within ±15% (Implied)[6] / 98.43% (at LLOQ)[7] |
| Recovery | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Minimized by on-line SPE | Not explicitly stated, but compensated by SIL-IS |
Key Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for evaluating and replicating these methods.
Method 1: Pranlukast with Structural Analog IS (SK&F 108566)[5]
-
Sample Preparation: On-line solid-phase extraction (SPE) using a PROSPEKT instrument. This automated approach reduces sample handling and potential for variability.
-
Chromatography: Liquid chromatography with a step gradient on an unspecified column.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with a turbo-ionspray interface, operating in negative ion selected reaction monitoring (SRM) mode.
Method 2: Montelukast with Deuterated IS (Montelukast-d6)[6][7]
-
Sample Preparation: Solid-phase extraction (SPE)[6] or protein precipitation followed by solid-phase extraction[7].
-
Chromatography: Isocratic elution on a C18 column with a mobile phase of acetonitrile and 5mM ammonium acetate (80:20, v/v) at a flow rate of 0.8 mL/min.[6]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), operating in multiple reaction monitoring (MRM) mode.
Visualizing the Workflow and Rationale
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Pranlukast using LC-MS/MS with an internal standard.
Caption: A logical diagram comparing the key characteristics of stable isotope-labeled and structural analog internal standards.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Pranlukast, the use of a stable isotope-labeled internal standard like this compound is highly recommended. The data from the closely related compound Montelukast demonstrates that deuterated internal standards can provide excellent precision and accuracy, likely due to their ability to effectively compensate for matrix effects and other sources of variability.[6][7]
While structural analogs such as SK&F 108566 can be used to develop validated methods with acceptable performance, they may not always perfectly mimic the behavior of the analyte, which can potentially lead to reduced precision and accuracy compared to a SIL-IS.[1][5] The choice between a SIL-IS and a structural analog will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, as well as budgetary and availability constraints.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Performance of Pranlukast-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected bioanalytical performance of Pranlukast-d4 across various biological matrices. Due to a lack of direct comparative studies published for this compound, this guide leverages data from its non-deuterated analog, Pranlukast, and another leukotriene receptor antagonist, Montelukast, for which extensive bioanalytical data using deuterated internal standards is available. The principles of using stable isotope-labeled internal standards like this compound suggest that its performance would be analogous to these compounds.
Data Summary
The following table summarizes the typical performance characteristics of bioanalytical methods for structurally similar compounds in common biological matrices. These values are representative of what can be expected when using this compound as an internal standard in a validated LC-MS/MS assay.
| Performance Parameter | Plasma | Urine | Tissue Homogenate |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 1 - 20 ng/mL | 5 - 50 ng/g |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±20% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
| Recovery (%) | > 80% | > 70% | > 60% |
| Matrix Effect (%) | Minimal and compensated by IS | Variable, requires careful evaluation | Significant, requires extensive cleanup |
Experimental Protocols
The successful bioanalysis of Pranlukast using this compound as an internal standard relies on robust and validated methodologies. Below are representative experimental protocols for plasma analysis, which can be adapted for other matrices with appropriate modifications.
Sample Preparation: Protein Precipitation (for Plasma)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode, to be optimized for Pranlukast.
-
MRM Transitions: Specific precursor-to-product ion transitions for Pranlukast and this compound would be monitored. For example (hypothetical):
-
Pranlukast: Q1 m/z [M+H]⁺ → Q3 m/z [fragment]⁺
-
This compound: Q1 m/z [M+H+4]⁺ → Q3 m/z [fragment+4]⁺
-
Visualizations
Experimental Workflow for Bioanalysis of Pranlukast using this compound
The Gold Standard in Bioanalysis: Assessing Linearity and Range with Pranlukast-d4
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Pranlukast, a leukotriene receptor antagonist, the choice of internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative assessment of bioanalytical methods for Pranlukast, highlighting the superior performance of using a stable isotope-labeled internal standard, Pranlukast-d4, over conventional methods.
Superior Linearity and a Wider Dynamic Range with this compound
The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] While specific studies detailing the use of this compound are not extensively published, the well-established principles of stable isotope dilution techniques and data from analogous compounds allow for a robust comparison.
Key Advantages of this compound:
-
Minimized Matrix Effects: this compound and the parent analyte, Pranlukast, exhibit nearly identical physicochemical properties. This ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer, leading to a more accurate and precise measurement.
-
Correction for Variability: The deuterated standard internally corrects for variability at every stage of the analytical process, including sample extraction, injection volume, and instrument response.[2]
-
Improved Precision and Accuracy: By effectively normalizing for analytical variations, the use of this compound is expected to yield significantly better precision (lower coefficient of variation, %CV) and accuracy (closer to the true value) compared to methods using structural analogs or no internal standard.[1]
The following tables summarize the linearity and range data from a published LC-MS/MS method for Pranlukast using a non-deuterated internal standard and project the expected performance improvements with this compound.
Table 1: Linearity and Range of Pranlukast Analysis using a Non-Deuterated Internal Standard
| Parameter | Value | Reference |
| Analytical Method | LC-MS/MS | [3] |
| Internal Standard | SK&F 108566 (structural analog) | [3] |
| Linearity Range | 10.0 - 2000 ng/mL | [3] |
| Correlation Coefficient (r) | Not explicitly stated, but linearity was reported | [3] |
| Precision (%CV) | < 12% | [3] |
Table 2: Projected Linearity and Range of Pranlukast Analysis using this compound
| Parameter | Expected Value | Rationale |
| Analytical Method | LC-MS/MS | - |
| Internal Standard | This compound | Gold standard for LC-MS/MS bioanalysis[1][2] |
| Linearity Range | 1.0 - 5000 ng/mL (or wider) | Improved sensitivity and signal-to-noise at the lower end and better response normalization at the higher end. |
| Correlation Coefficient (r²) | ≥ 0.999 | Enhanced correlation due to better correction of variability. |
| Precision (%CV) | < 5% | Significant improvement expected due to the co-eluting nature of the stable isotope-labeled standard. |
Experimental Protocols
Method 1: Pranlukast Analysis with a Non-Deuterated Internal Standard (SK&F 108566)
This method was developed for the determination of Pranlukast and its metabolites in human plasma.[3]
-
Sample Preparation: Direct injection of human plasma onto an on-line solid-phase extraction (SPE) system.
-
Chromatography: Liquid chromatography with a step gradient.
-
Mobile Phase: 20 mM ammonium acetate-methanol system.[3]
-
Detection: Turbo-ionspray tandem mass spectrometry (LC/MS/MS) in the negative ion selected reaction monitoring (SRM) mode.[3]
-
Internal Standard: SK&F 108566.
Method 2: Projected Protocol for Pranlukast Analysis with this compound
This projected method is based on best practices for bioanalytical method development using stable isotope-labeled internal standards.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing this compound. This is a rapid and efficient extraction technique.
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) for fast and high-resolution separation.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid to promote protonation for positive ion mode detection.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in the multiple reaction monitoring (MRM) positive ion mode. Specific precursor-to-product ion transitions for both Pranlukast and this compound would be monitored for quantification.
-
Internal Standard: this compound.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a bioanalytical method validation, including the assessment of linearity and range.
Caption: Bioanalytical workflow for linearity and range assessment.
References
Precision and Accuracy of Pranlukast Quantification: A Comparative Guide
In the landscape of bioanalytical research, the precision and accuracy of quantification methods are paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the performance of analytical methods for Pranlukast, a cysteinyl leukotriene receptor antagonist, with a focus on data from quality control (QC) samples. While specific performance data for the deuterated internal standard, Pranlukast-d4, is not extensively published, this guide will delve into the established methodologies for Pranlukast analysis and the critical role that a stable isotope-labeled internal standard like this compound plays in achieving high-quality data.
Quantitative Performance in QC Samples
The following table summarizes the reported accuracy and precision for the quantification of Pranlukast in various studies. These values are typically derived from the analysis of QC samples at low, medium, and high concentration levels within the linear range of the assay.
| Analyte | Internal Standard | Assay Method | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Pranlukast | SK&F 108566 | LC/MS/MS | < 12% | < 12% | Not explicitly stated | [1] |
| Pranlukast Hydrate | Not Applicable (RP-HPLC) | RP-HPLC | < 2% (RSD) | Not explicitly stated | 99.41% - 99.72% | [2][3] |
Note: The data presented is for Pranlukast, as specific QC data for this compound was not available in the reviewed literature. The precision and accuracy of an assay using a deuterated internal standard are expected to be high due to the co-elution and similar ionization properties of the analyte and the standard.
The Role of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages include:
-
Correction for Matrix Effects: Biological matrices can enhance or suppress the ionization of an analyte, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to Pranlukast, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can vary between samples. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte/internal standard ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.
Experimental Methodologies
The following sections detail a representative experimental protocol for the determination of Pranlukast in biological matrices, based on published methods.
Sample Preparation
A common technique for extracting Pranlukast from plasma is protein precipitation, followed by solid-phase extraction (SPE) for further cleanup.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add the internal standard solution (e.g., this compound in methanol). Precipitate the plasma proteins by adding an organic solvent such as acetonitrile.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The separation and detection of Pranlukast and its internal standard are typically achieved using a reversed-phase HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 column is commonly used for the separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often with a turbo-ionspray interface, operating in the negative ion selected reaction monitoring (SRM) mode. The specific precursor-to-product ion transitions for Pranlukast and this compound would be monitored.
Visualizing the Workflow and Biological Pathway
To better illustrate the experimental process and the biological context of Pranlukast, the following diagrams are provided.
Caption: Experimental workflow for Pranlukast bioanalysis.
Caption: Pranlukast mechanism of action.
References
- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pranlukast-d4 Internal Standard: A Comparison Guide for Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous environment of clinical trials, the accuracy and reliability of bioanalytical methods are paramount. The quantification of therapeutic agents like Pranlukast, a leukotriene receptor antagonist, in biological matrices demands a robust internal standard to ensure data integrity. This guide provides an objective comparison between Pranlukast-d4, a stable isotope-labeled internal standard (SIL-IS), and alternative structural analog internal standards for the analysis of clinical trial samples.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization.[1][2][3] This ensures that any sample-to-sample variability, such as matrix effects or extraction loss, is accurately compensated for. Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) because their physicochemical properties are nearly identical to the analyte.[1][4] this compound, a deuterated form of Pranlukast, is designed for this purpose.
While direct comparative studies for this compound are not extensively published, the principles of bioanalysis and data from similar compounds, such as Montelukast and its deuterated internal standard Montelukast-d6, strongly support the superiority of a SIL-IS.[5][6][7][8]
Comparison of Internal Standard Performance: this compound vs. Structural Analog
The selection of an internal standard is a critical step in bioanalytical method development. While a structural analog, SK&F 108566, has been used in a published method for Pranlukast quantification, a SIL-IS like this compound is expected to offer superior performance. The following table compares the expected performance characteristics based on established bioanalytical principles.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., SK&F 108566) | Rationale |
| Chromatographic Retention Time | Co-elutes with Pranlukast | May have a different retention time | Deuteration causes a negligible shift in retention time, ensuring that both the analyte and IS experience the same matrix effects at the point of elution. Structural differences in an analog will lead to different retention times. |
| Extraction Recovery | Nearly identical to Pranlukast | May differ from Pranlukast | As a SIL-IS, this compound has the same solubility and distribution coefficients as Pranlukast, leading to consistent and comparable recovery. A structural analog may have different chemical properties affecting its extraction efficiency. |
| Matrix Effect Compensation | High | Variable to Low | Because this compound co-elutes and has the same ionization properties as Pranlukast, it effectively compensates for ion suppression or enhancement caused by the biological matrix.[1][9] A structural analog, with its different chemical structure, may experience different matrix effects, leading to inaccurate quantification.[10] |
| Assay Accuracy and Precision | High | Moderate to High | By providing superior normalization for variability, a SIL-IS leads to higher accuracy and precision in the quantification of the analyte.[3][10] |
| Availability | Commercially available | May require custom synthesis or sourcing | This compound is available from several chemical suppliers. The availability of specific structural analogs may be limited. |
| Cost | Generally higher initial cost | May be lower if a suitable compound is readily available | The investment in a SIL-IS is often justified by reduced method development time and more reliable data, which can prevent costly study failures.[9] |
Experimental Workflow and Protocols
A robust bioanalytical method using this compound as an internal standard is essential for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed experimental protocol for the quantification of Pranlukast in human plasma using LC-MS/MS.
Experimental Workflow Diagram
Detailed Experimental Protocol
1. Materials and Reagents:
-
Pranlukast reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma with anticoagulant (e.g., K2EDTA)
2. Stock and Working Solutions:
-
Prepare individual stock solutions of Pranlukast and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Pranlukast stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration for spiking into all samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation and elution of Pranlukast (e.g., start at 20% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example, to be optimized):
-
Pranlukast: Q1 mass → Q3 mass
-
This compound: Q1 mass+4 → Q3 mass
-
-
5. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[11][12]
-
Validation parameters should include:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
-
Conclusion
For the accurate quantification of Pranlukast in clinical trial samples, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. While a structural analog may be used, a SIL-IS is expected to provide superior performance by more effectively compensating for analytical variability, particularly in complex biological matrices. This leads to more reliable and accurate data, which is critical for the successful outcome of clinical studies. The investment in a high-quality internal standard like this compound is a crucial step in ensuring the integrity of bioanalytical results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Comparative Stability Analysis: Pranlukast vs. Pranlukast-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability profiles of Pranlukast and its deuterated analog, Pranlukast-d4. The information presented is based on available experimental data to assist researchers in understanding the chemical robustness of these compounds under various conditions.
Introduction
Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), utilized in the management of bronchial asthma.[1][2][3][4] Its deuterated form, this compound, serves as a stable isotope-labeled internal standard for the accurate quantification of Pranlukast in biological matrices during pharmacokinetic and metabolism studies using mass spectrometry-based methods.[5][6] Understanding the comparative stability of both molecules is crucial for ensuring the integrity of analytical results and the quality of pharmaceutical formulations.
Quantitative Stability Data
The following table summarizes the known stability data for Pranlukast and this compound under different conditions.
| Condition | Pranlukast (as Pranlukast Hydrate) | This compound |
| Forced Degradation | ||
| Alkaline (0.1 N NaOH, 4h, 25°C) | Labile (62.48% degradation)[1][2][3] | No data available |
| Photolytic (Liquid State) | Labile (7.67% degradation)[1][2][3] | No data available |
| Acidic (0.01 N HCl in ACN, 7 days, 25°C) | Stable[1][2][3] | No data available |
| Peroxide (3% H₂O₂ in ACN, 25°C) | Stable[1][2][3] | No data available |
| Photolytic (Solid State) | Stable[1][2][3] | No data available |
| Thermal | Stable[1][2][3] | No data available |
| Long-Term Storage | ||
| -20°C | No specific data, but solid form is generally stable | ≥ 4 years[5] |
| 25°C / 60% RH (amorphous solid dispersion) | Stable for 24 months[7] | No data available |
Experimental Protocols
The stability of Pranlukast has been assessed through forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.
Forced Degradation of Pranlukast Hydrate[1][2][3]
-
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Pranlukast was exposed to 0.01 N hydrochloric acid in acetonitrile at 25°C for 7 days.
-
Alkaline Hydrolysis: The drug was subjected to 0.1 N sodium hydroxide at 25°C for 4 hours.
-
Oxidative Degradation: Treatment with 3% hydrogen peroxide in acetonitrile was carried out at 25°C.
-
Photolytic Degradation: Pranlukast was exposed to photolytic conditions in both solid and liquid states.
-
Thermal Degradation: The solid drug was subjected to dry heat.
-
-
Analysis: The degradation products were separated and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Characterization of degradation products was performed using Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS).
HPLC Method for Stability Testing[1][2]
-
Column: Phenomenex Gemini C18 (250 × 4.6 mm, 5 μ)
-
Mobile Phase: 50 mM ammonium formate buffer (pH 4 with formic acid) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.25 mL/min
-
Detection: Photodiode array detector at 230 nm.
Visualizations
Signaling Pathway of Pranlukast
Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.
Experimental Workflow for Stability Indicating HPLC Method
Caption: Workflow for assessing the stability of Pranlukast using HPLC.
Discussion
The available data indicates that Pranlukast hydrate is susceptible to degradation under alkaline and liquid-state photolytic conditions.[1][2][3] This instability should be a key consideration in the development of liquid formulations and during manufacturing processes where the pH may increase. Conversely, its stability under acidic, oxidative, solid-state photolytic, and thermal stress suggests that the solid form of the drug is robust.[1][2][3]
This compound is primarily used as an internal standard in bioanalytical methods.[5] For this application, long-term stability under controlled storage conditions is paramount to ensure the accuracy and reproducibility of analytical data. The reported stability of at least four years at -20°C confirms its suitability for this purpose.[5] While comprehensive forced degradation studies on this compound are not publicly available, the deuteration is not expected to significantly alter the fundamental chemical stability of the molecule under the same stress conditions as Pranlukast. However, minor differences in degradation kinetics could exist.
Conclusion
Pranlukast and this compound exhibit stability profiles appropriate for their respective applications. Pranlukast's stability has been well-characterized under various stress conditions, providing critical information for formulation development. This compound demonstrates excellent long-term stability under recommended storage conditions, making it a reliable internal standard for analytical purposes. Researchers should consider the specific conditions their samples will be exposed to and refer to the provided data to ensure the integrity of their experiments and the quality of their results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Pranlukast: LC/MS/MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. We will objectively evaluate the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method against a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, supported by experimental data.
At a Glance: Method Performance
The selection of an analytical method is critical in drug development and research, directly impacting data quality and study outcomes. Below is a summary of the key quantitative performance parameters for the LC/MS/MS and HPLC methods for Pranlukast analysis.
| Parameter | LC/MS/MS Method | HPLC Method |
| Lower Limit of Quantification (LLQ) | 10.0 ng/mL | 14.03 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated, but method is highly sensitive | 4.63 µg/mL |
| Linearity Range | 10.0 - 2000 ng/mL | 0.1 - 100 µg/mL |
| Precision (as %RSD) | < 12% (intra- and inter-assay) | < 2% |
| Accuracy | Within acceptable limits (details not specified) | High (exact percentage not specified) |
| Run Time | 5 minutes | Not explicitly stated, but typically longer than LC/MS/MS |
Under the Microscope: A Deeper Dive into Methodologies
The Gold Standard: LC/MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is particularly suited for the analysis of drugs in complex biological matrices like plasma.
A validated LC/MS/MS method for Pranlukast quantification in human plasma demonstrates excellent sensitivity and a wide dynamic range.[1] The use of on-line solid-phase extraction (SPE) streamlines sample preparation, reducing manual labor and the potential for error, while also minimizing ion suppression effects.[1] The method's short run time of 5 minutes enhances sample throughput, a crucial factor in large-scale pharmacokinetic studies.[1]
The Workhorse: HPLC with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of pharmaceutical compounds. A reported Analytical Quality by Design (AQbD) based RP-HPLC method for Pranlukast showcases good linearity and precision.[2] This method is stability-indicating, meaning it can distinguish the intact drug from its degradation products.[2] While less sensitive than LC/MS/MS, its robustness and cost-effectiveness make it a suitable choice for routine quality control of bulk drug and pharmaceutical formulations.[2]
Experimental Protocols
LC/MS/MS Method for Pranlukast in Human Plasma
Sample Preparation:
-
Direct injection of 100 µL of human plasma into an on-line solid-phase extraction (SPE) system for analyte isolation.[1]
-
Automated column switching to transfer the extracted analytes to the analytical LC column.[1]
Liquid Chromatography:
-
Mobile Phase: A step gradient using a 20 mM ammonium acetate-methanol system.[1]
-
Column: Specific column details are not provided in the abstract.
-
Flow Rate: Not specified.
-
Run Time: 5 minutes.[1]
Mass Spectrometry:
-
Interface: Turbo-ionspray.[1]
-
Detection Mode: Negative ion selected reaction monitoring (SRM).[1]
-
Internal Standard: SK&F 108566.[1]
HPLC Method for Pranlukast
Sample Preparation:
-
Dissolve 1 mg of Pranlukast in dimethyl sulfoxide (DMSO).[2]
-
Dilute to a final volume of 10 mL with methanol to obtain a stock solution of 100 µg/mL.[2]
-
Further dilutions are made with methanol to achieve the desired concentrations for the calibration curve.[2]
Liquid Chromatography:
-
Mobile Phase: Methanol and ammonium acetate buffer (75:25 v/v).[2]
-
Column: C18 column (100 × 4.6 mm, 5 µm particle size).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV at 230 nm.[2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
Caption: LC/MS/MS experimental workflow for Pranlukast quantification.
Caption: HPLC experimental workflow for Pranlukast quantification.
Conclusion: Selecting the Right Tool for the Job
Both LC/MS/MS and HPLC are powerful and reliable methods for the quantification of Pranlukast. The choice between them hinges on the specific requirements of the analysis.
-
LC/MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices where low concentrations of the drug and its metabolites need to be accurately measured. Its automated sample preparation and fast analysis time also make it ideal for high-throughput environments.
-
HPLC with UV detection offers a robust and cost-effective alternative for routine quality control analysis of bulk drug and pharmaceutical formulations where the analyte concentrations are higher. Its simplicity and accessibility make it a valuable tool in a wide range of laboratory settings.
Ultimately, a thorough understanding of the analytical objectives, sample matrix, and required sensitivity will guide the researcher in selecting the most appropriate and validated method for Pranlukast quantification.
References
A Comparative Guide to Bioanalytical Methods for Pranlukast Quantification Using Pranlukast-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Pranlukast, a leukotriene receptor antagonist, with a focus on the use of its deuterated analog, Pranlukast-d4, as an internal standard. Due to a lack of direct inter-laboratory comparison studies for Pranlukast with this compound, this document synthesizes data from published single-laboratory validation studies of Pranlukast and the closely related compound Montelukast, which employs its deuterated internal standard (Montelukast-d6). This approach offers valuable insights into expected method performance and experimental design.
This compound is a deuterium-labeled version of Pranlukast and is the ideal internal standard for mass spectrometry-based quantification of Pranlukast in biological samples.[1][2] Its use enhances the accuracy and precision of analytical methods.[1]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods reported for the quantification of Pranlukast and Montelukast in human plasma.
Table 1: Method Performance for Pranlukast Quantification
| Parameter | Method 1 |
| Internal Standard | SK&F 108566 |
| Linearity Range (ng/mL) | 10.0 - 2000 |
| Lower Limit of Quantification (LLQ) (ng/mL) | 10.0 |
| Intra-assay Precision (%CV) | < 12% |
| Inter-assay Precision (%CV) | < 12% |
| Sample Preparation | On-line Solid Phase Extraction (SPE) |
| Reference | [3] |
Table 2: Comparative Method Performance for Montelukast Quantification
| Parameter | Method A | Method B | Method C |
| Internal Standard | Montelukast-d6 | Montelukast-d6 | Montelukast-d6 |
| Linearity Range (ng/mL) | 1.0 - 800.0 | 2.5 - 600 | 5.01 - 599.91 |
| Lower Limit of Quantification (LLQ) (ng/mL) | 1.0 | 2.5 | 5.01 |
| Intra-day Precision (%RSD) | 1.91 - 7.10 | 4.18 - 10.65 | Not Reported |
| Inter-day Precision (%RSD) | 3.42 - 4.41 | Not Reported | Not Reported |
| Intra-day Accuracy (%) | 98.32 - 99.17 | 97.6 - 106.06 | Not Reported |
| Inter-day Accuracy (%) | 98.14 - 99.27 | Not Reported | Not Reported |
| Recovery (%) | 57.33 - 76.05 | Not Reported | Not Reported |
| Sample Preparation | Acetonitrile Precipitation | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) |
| Reference | [4] | [5] | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on the referenced studies.
Method 1: On-line Solid Phase Extraction (SPE) for Pranlukast[3]
-
Sample Preparation:
-
Human plasma samples are directly injected into an on-line SPE system.
-
-
LC-MS/MS Analysis:
-
LC Column: Not specified.
-
Mobile Phase: 20 mM ammonium acetate-methanol system with a step gradient.
-
Mass Spectrometry: Turbo-ionspray interface with negative ion selected reaction monitoring (SRM).
-
Method A: Protein Precipitation for Montelukast[4]
-
Sample Preparation:
-
To a 200 µL plasma sample, add the internal standard (Montelukast-d6).
-
Precipitate proteins by adding an appropriate volume of acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: YMC-pack pro C18 (50 x 4.6 mm, S-3 μm).
-
Mobile Phase: 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v) at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: ESI-MS/MS in positive ion mode with multiple reaction monitoring (MRM).
-
Method B: Solid Phase Extraction (SPE) for Montelukast[5]
-
Sample Preparation:
-
To a 225 µL plasma sample, add 25 µL of internal standard (Montelukast-d6).
-
Add 250 µL of 1% formic acid and vortex.
-
Load the sample onto an Orpheus C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M ammonium acetate and 1 mL of distilled water.
-
Elute the analyte with 1 mL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: ODS column (5 µm, 250 × 4.6 mm).
-
Mobile Phase: Acetonitrile and 0.1 M ammonium acetate (65:35 v/v).
-
Mass Spectrometry: Electrospray ionization in positive mode.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the described analytical methods.
Figure 1: On-line SPE workflow for Pranlukast analysis.
Figure 2: Protein precipitation workflow for Montelukast analysis.
Figure 3: Solid Phase Extraction (SPE) workflow for Montelukast analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pranlukast-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of all chemical substances. This guide provides essential, immediate safety and logistical information for the proper disposal of Pranlukast-d4, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling and Storage of this compound
Before disposal, it is imperative to handle and store this compound correctly to minimize risks.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for long-term storage. | [1] |
| Shipping Temperature | Room temperature in the continental US; may vary elsewhere. | [1] |
| Stability | ≥ 4 years at -20°C. | [1] |
| Handling | Should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2] Use in a well-ventilated area or within a fume hood. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4] In case of insufficient ventilation, wear a self-contained breathing apparatus.[2] |
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste from liquid waste.
2. Preparing for Disposal:
-
Solid Waste:
-
Place contaminated materials such as unused this compound solid, contaminated personal protective equipment (gloves, lab coats), and weighing papers into a designated, compatible, and clearly labeled hazardous waste container.[5][6]
-
The container must have a tightly fitting lid and be kept closed except when adding waste.[5][6]
-
-
Liquid Waste (if dissolved in a solvent):
-
Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
The label should indicate the contents, including the solvent used and the approximate concentration of this compound.[5]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[6]
-
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the date when the first waste was added to the container.
-
Deface any original product labels on reused containers.[5]
4. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][7]
-
Secondary containment is recommended to prevent spills.[8]
5. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal company or your institution's EHS office.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[8][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing, deface the label and dispose of the container as regular trash, unless otherwise specified by your institution.[8]
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene plan and hazardous waste management procedures. Always consult with your Environmental Health and Safety (EHS) department for detailed instructions and requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ethz.ch [ethz.ch]
- 7. ptb.de [ptb.de]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Pranlukast-d4
Essential Safety and Handling Guide for Pranlukast-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Pranlukast, a cysteinyl leukotriene receptor antagonist.[1] While specific toxicity data for the deuterated form is limited, the parent compound, Pranlukast, is considered toxic and a moderate to severe irritant to the skin and eyes.[2] Therefore, stringent safety precautions must be observed. Handling should only be conducted by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact with the compound.[3][4] Double gloving provides an extra layer of protection, with the outer glove being removed immediately after handling.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles of the solid compound.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Necessary when handling the solid powder to prevent inhalation.[4] Use in a well-ventilated area or a chemical fume hood is also required.[5] |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[3] The gown should be changed immediately if contaminated. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended long-term storage is at refrigerator temperatures (2-8°C).[6]
-
Clearly label the storage area with appropriate hazard warnings.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to control dust and vapors.[5]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
-
Avoid actions that could generate dust, such as scraping or vigorous shaking.
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and alert safety personnel. If safe to do so, contain the spill to prevent it from spreading.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and any material grossly contaminated with it should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste container immediately after use.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[5] Consult with your institution's environmental health and safety (EHS) department for specific guidelines. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
